molecular formula C13H15NO3 B112886 Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66207-08-7

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B112886
CAS No.: 66207-08-7
M. Wt: 233.26 g/mol
InChI Key: PHSSLYCBJRMEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSSLYCBJRMEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525863
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66207-08-7
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a versatile heterocyclic building block crucial in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. Its rigid, bicyclic structure provides a unique scaffold for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of Peptidylarginine Deiminase 4 (PAD4) inhibitors. Detailed experimental protocols for its synthesis and subsequent use in the preparation of a key precursor for PAD4 inhibitors are provided, along with methodologies for evaluating the biological activity of downstream compounds.

Chemical Properties and Identification

This compound is a colorless to light orange or yellow clear liquid.[1][2] Its core structure is a fused system of a piperidine and an epoxide ring, with a benzyl carbamate protecting group on the nitrogen atom. This combination of features makes it a stable yet reactive intermediate for further chemical modifications.

PropertyValueReference
CAS Number 66207-08-7[1][3]
Molecular Formula C₁₃H₁₅NO₃[1][3]
Molecular Weight 233.27 g/mol [1][3]
Appearance Colorless to light orange to yellow clear liquid[1][2]
Boiling Point 146 °C at 0.4 mmHg[1]
Density 1.256 g/cm³ (Predicted)[4]
Refractive Index n20D 1.54[1]
Purity ≥ 97% (GC)[1][2]
Synonyms 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, 1-Cbz-3,4-epoxypiperidine[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the epoxidation of a dihydropyridine precursor.

Synthesis of this compound

This protocol is adapted from patent literature, which describes a common method for the epoxidation of N-protected dihydropyridines.

Experimental Protocol:

  • To a stirred solution of benzyl 5,6-dihydropyridine-1(2H)-carboxylate (15.1 g, 69.5 mmol) in anhydrous dichloromethane (DCM) (100 mL), cooled in an ice bath, is added 3-chloroperoxybenzoic acid (m-CPBA) (16.79 g, 97 mmol) portionwise under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • Water (100 mL) is added, and the layers are separated.

  • The organic layer is added dropwise to a stirred 5% aqueous solution of sodium thiosulfate (Na₂S₂O₅) (200 mL) and stirred for 1 hour to quench peroxides.

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed with 5% aqueous potassium carbonate (K₂CO₃) solution (3 x 100 mL) and brine (100 mL).

  • The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Purification is performed by silica gel chromatography (eluting with 30-80% ethyl acetate in cyclohexane) to afford the title compound as a pale-gold oil.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Product Benzyl 5,6-dihydropyridine-1(2H)-carboxylate Benzyl 5,6-dihydropyridine-1(2H)-carboxylate m-CPBA, DCM m-CPBA, DCM Benzyl 5,6-dihydropyridine-1(2H)-carboxylate->m-CPBA, DCM Epoxidation Room Temperature, 18h Room Temperature, 18h m-CPBA, DCM->Room Temperature, 18h Aqueous Na2S2O5 Aqueous Na2S2O5 Room Temperature, 18h->Aqueous Na2S2O5 Reaction Extraction with DCM Extraction with DCM Aqueous Na2S2O5->Extraction with DCM Silica Gel Chromatography Silica Gel Chromatography Extraction with DCM->Silica Gel Chromatography This compound This compound Silica Gel Chromatography->this compound

Caption: Synthetic workflow for this compound.

Application in the Synthesis of PAD4 Inhibitor Precursors

A primary application of this compound is in the synthesis of substituted piperidines, which are key pharmacophores in many drug candidates. A notable example is its use in the preparation of a precursor for inhibitors of Peptidylarginine Deiminase 4 (PAD4).

Synthesis of (3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate

This protocol describes the ring-opening of the epoxide with ammonia to generate a key amino alcohol intermediate.

Experimental Protocol:

  • A solution of this compound in 25-30% aqueous ammonium hydroxide (150 mL) and ethanol (100 mL) is stirred in a sealed pressure vessel at 70°C for 5 hours.

  • The reaction mixture is transferred to a round-bottom flask and concentrated in vacuo to half its original volume.

  • The resulting solution is diluted with brine (50 mL) and extracted with an appropriate organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • The crude product can be purified by chromatography to yield (3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate.

Ring_Opening_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Product This compound This compound Ammonium Hydroxide, Ethanol Ammonium Hydroxide, Ethanol This compound->Ammonium Hydroxide, Ethanol Epoxide Ring-Opening 70°C, 5h 70°C, 5h Ammonium Hydroxide, Ethanol->70°C, 5h Concentration Concentration 70°C, 5h->Concentration Reaction Brine Wash & Extraction Brine Wash & Extraction Concentration->Brine Wash & Extraction (3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate (3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate Brine Wash & Extraction->(3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate

Caption: Synthesis of a PAD4 inhibitor precursor.

Relevance to PAD4 Inhibition

Peptidylarginine deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination, can alter protein structure and function. Dysregulation of PAD4 activity and the subsequent hypercitrullination are implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain cancers.[6][7] PAD4 inhibitors are therefore of significant interest as potential therapeutic agents.

The amino-hydroxypiperidine scaffold, synthesized from this compound, serves as a core component for building potent and selective PAD4 inhibitors.

PAD4_Role cluster_enzyme Enzyme & Substrate cluster_process Process & Consequence cluster_disease Disease Pathogenesis cluster_intervention Therapeutic Intervention PAD4 PAD4 Citrullination Citrullination PAD4->Citrullination Catalyzes Protein_Arginine Protein (Arginine) Protein_Arginine->Citrullination Protein_Citrulline Protein (Citrulline) Citrullination->Protein_Citrulline Altered_Function Altered Protein Structure & Function Protein_Citrulline->Altered_Function Autoimmunity Autoimmune Diseases (e.g., Rheumatoid Arthritis) Altered_Function->Autoimmunity Cancer Cancer Altered_Function->Cancer PAD4_Inhibitor PAD4 Inhibitor PAD4_Inhibitor->PAD4 Blocks

Caption: Role of PAD4 in disease and therapeutic intervention.

Biological Evaluation of Downstream PAD4 Inhibitors

The efficacy of PAD4 inhibitors synthesized from the key intermediate is evaluated using in vitro enzymatic assays.

In Vitro PAD4 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening PAD4 inhibitors.

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is below 1%.

  • Assay Plate Setup: In a 96-well black microplate, add 2 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells. Include controls for 100% activity (vehicle only), no enzyme, and no substrate.

  • Enzyme Addition: Add 48 µL of recombinant human PAD4 (final concentration ~0.2 µM) in assay buffer to all wells except the "No Enzyme Control" wells.

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of a 20 mM N-α-benzoyl-L-arginine ethyl ester (BAEE) solution in assay buffer to each well (final concentration 10 mM).

  • Incubation: Incubate the plate at 37°C for 10-15 minutes, within the linear range of enzyme activity.

  • Signal Detection: Stop the reaction if necessary (e.g., with 50 mM EDTA). The production of ammonia from the deimination of BAEE is detected using a fluorescent probe. The fluorescence is measured with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[8] The inhibitory activity is determined by the reduction in the fluorescent signal compared to the vehicle control.

CompoundTargetAssay TypeIC₅₀ (µM)Reference
Cl-amidinePAD4Enzymatic1.9 - 22[9]
F-amidinePAD4Enzymatic-[6]
YW356PAD4Enzymatic1 - 5[10]
GSK-484PAD4Cell-based-[11]

Note: The IC₅₀ values presented are for known PAD4 inhibitors and serve as a reference for the expected potency of novel compounds synthesized from the title intermediate. The specific activity of derivatives of this compound would need to be determined experimentally.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex piperidine-containing molecules makes it a cornerstone for the development of novel therapeutics, particularly PAD4 inhibitors. The synthetic and analytical protocols provided in this guide offer a framework for researchers and drug development professionals to leverage this key building block in their discovery programs, paving the way for new treatments for a range of debilitating diseases.

References

An In-depth Technical Guide to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a versatile bicyclic molecule that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its rigid, conformationally constrained framework is a key feature for designing molecules with specific biological activities. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide valuable insights for researchers. The document also explores its general applications in medicinal chemistry, particularly in neuroscience, and furnishes illustrative experimental protocols and logical diagrams to facilitate further research and development.

Chemical Structure and Properties

This compound possesses a unique bicyclic structure featuring a piperidine ring fused with an epoxide. The nitrogen atom of the piperidine is protected by a benzyl carbamate group. This structural arrangement imparts significant chemical stability and reactivity, making it an attractive scaffold in medicinal chemistry.

Synonyms: 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, 1-Cbz-3,4-epoxypiperidine, cis-3-Cbz-7-oxa-3-aza-bicyclo[4.1.0]heptane.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.27 g/mol [2]
CAS Number 66207-08-7[2]
Appearance Colorless to light orange to yellow clear liquid to slightly cloudy liquid[2]
Boiling Point 146 °C at 0.4 mmHg[2]
Density 1.2 g/cm³[2]
Refractive Index n20D 1.54[2]
Purity ≥ 97% (GC)[2]
Storage Conditions Room Temperature[2]

Table 1: Physicochemical Properties of this compound

Spectral Data (Illustrative)

Note: The following data is for tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and is intended for illustrative purposes only.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H), 1.91 (m, 1H), 2.04 (br, 1H), 3.11 (m, 1H), 3.21 (br, 1H), 3.29 (m, 1H), 3.45 (br, 1H), 3.70 (br, 1H), 3.88 (br 1H).[1]

For this compound, one would expect to see signals for the benzyl group protons around 7.3 ppm (aromatic) and a singlet for the benzylic CH₂ protons around 5.1 ppm, while the signals for the bicyclic core would be in a similar region to the tert-butyl analogue.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the epoxidation of a suitable precursor, N-Cbz-1,2,3,6-tetrahydropyridine. This method is analogous to the synthesis of the corresponding tert-butyl protected compound.[1]

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined in the following diagram:

G cluster_start Starting Material cluster_process Reaction cluster_reagent Reagent cluster_product Product start N-Cbz-1,2,3,6-tetrahydropyridine process Epoxidation start->process product This compound process->product reagent m-CPBA in DCM reagent->process

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and should be optimized for the benzyl analogue.[1]

Materials:

  • N-Cbz-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium metabisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Cbz-1,2,3,6-tetrahydropyridine in dichloromethane (DCM).

  • To this solution, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with saturated aqueous sodium metabisulfite solution, saturated aqueous sodium bicarbonate solution, 1N aqueous sodium hydroxide solution, and saturated brine.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Purification: The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules.[3] Its rigid bicyclic structure allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets.

Role in Neuroscience and Other Therapeutic Areas

This compound serves as a key intermediate in the development of novel therapeutics, particularly in the following areas:

  • Neuroscience Research: The unique structure is utilized to explore effects on neurotransmitter systems, making it valuable in studies related to cognitive function and neuroprotection.[2]

  • Analgesics and Anti-inflammatory Drugs: It is a precursor in the synthesis of new pain-relieving and anti-inflammatory agents.[2]

  • Anticancer, Antibacterial, and Antiviral Agents: The scaffold can be incorporated into molecules designed to combat cancer and infectious diseases.[3]

Illustrative Role in a Drug Development Pathway

While specific signaling pathways involving this exact molecule are not well-documented, the general role of such scaffolds in drug discovery can be illustrated. These intermediates are used to synthesize novel ligands that can modulate the activity of various protein targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are often implicated in neurological disorders.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_downstream Cellular Response intermediate Benzyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate library Library of Novel Bioactive Compounds intermediate->library Functionalization screening High-Throughput Screening library->screening target Protein Target (e.g., GPCR, Ion Channel) screening->target Identifies Hit Compounds pathway Modulation of Signaling Pathway target->pathway response Therapeutic Effect (e.g., Neuroprotection) pathway->response

Caption: General role of the bicyclic scaffold in a drug discovery workflow.

Conclusion

This compound is a synthetically valuable compound with significant potential in the development of new therapeutic agents. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by presenting its known properties, a plausible synthetic route with a detailed protocol adapted from a close analogue, and an overview of its applications in medicinal chemistry. The provided diagrams offer a clear visualization of the synthetic workflow and its potential role in drug discovery pipelines. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit the potential of this versatile chemical scaffold.

References

The Synthetic Keystone: Unlocking Diverse Bioactivities from 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While this molecule does not exhibit a known intrinsic mechanism of action, its true value lies in its role as a pivotal synthetic intermediate. The strained oxirane ring and the protected amine functionality within its rigid bicyclic structure make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This guide elucidates the utility of this compound as a foundational building block in the development of potent and selective therapeutic agents, with a focus on its application in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists and Protein Arginine Deiminase 4 (PAD4) inhibitors. We will explore the synthetic pathways leveraging this intermediate and delve into the mechanisms of action of the resulting therapeutic candidates.

Introduction: A Versatile Synthetic Scaffold

7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, a derivative of piperidine, is a valuable building block for the synthesis of complex molecules.[1] Its utility in pharmaceutical development is broad, with applications in the creation of analgesics, anti-inflammatory drugs, and compounds for neuroscience research.[1] The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity is central to its role in the synthesis of novel therapeutics.

Application in the Synthesis of CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammatory responses.[2] Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research. The 7-oxa-3-azabicyclo[4.1.0]heptane scaffold has been instrumental in the synthesis of novel CXCR4 antagonists.

Synthetic Approach

The synthesis of CXCR4 antagonists from 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester typically involves the nucleophilic opening of the epoxide ring. A patent for novel CXCR4 receptor antagonists describes a general method where the tert-butyl ester analogue, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, is reacted with a substituted pyridine in the presence of an amine base, such as triethylamine, in ethanol at reflux.[3] This reaction opens the epoxide and links the bicyclic core to the pyridine moiety, forming the basis of the antagonist structure.

Mechanism of Action of CXCR4 Antagonists

CXCR4 is a G-protein coupled receptor (GPCR).[3] Upon binding of its ligand, CXCL12, it initiates a signaling cascade that promotes cell migration and survival. CXCR4 antagonists function by competitively binding to the receptor, thereby blocking the binding of CXCL12 and inhibiting the downstream signaling pathways.[1][2] This can prevent the migration of cancer cells, reduce inflammation, and block the entry of HIV into host cells.[2][3]

Experimental Protocols

General Procedure for the Synthesis of a CXCR4 Antagonist Intermediate: [3]

  • Dissolve the starting substituted pyridine (1.0 equivalent) in ethanol.

  • Add tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (3.0 equivalents) and triethylamine (2.0 equivalents).

  • Heat the reaction mixture at reflux for 20 hours.

  • After cooling, dilute the mixture with dichloromethane (DCM).

  • Wash the organic layer with a saturated aqueous solution of sodium carbonate.

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product.

Signaling Pathway

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein Activation CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds Antagonist CXCR4 Antagonist (Derived from Bicyclo[4.1.0]heptane) Antagonist->CXCR4 Blocks Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Response Cellular Responses (Migration, Proliferation, Survival) Signaling->Response

Caption: CXCR4 Signaling and Inhibition.

Application in the Synthesis of PAD4 Inhibitors

Protein Arginine Deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins.[4] Dysregulated PAD4 activity is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and certain cancers.[4][5] Therefore, PAD4 inhibitors are being actively pursued as therapeutic agents.

Synthetic Approach

7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester is a key starting material in the synthesis of potent PAD4 inhibitors. A patent application details a multi-step synthesis that begins with the opening of the epoxide ring of the benzyl ester with aqueous ammonium hydroxide in ethanol under heat and pressure.[5] This reaction yields a trans-4-amino-3-hydroxypiperidine derivative, which serves as a crucial intermediate for the elaboration into the final PAD4 inhibitor.

Mechanism of Action of PAD4 Inhibitors

PAD4 inhibitors act by binding to the active site of the PAD4 enzyme, preventing it from catalyzing the citrullination of its protein substrates.[4] By blocking this post-translational modification, these inhibitors can reduce the formation of neoantigens that trigger autoimmune responses and can modulate gene expression by preventing histone citrullination.[4]

Experimental Protocols

Synthesis of a Key PAD4 Inhibitor Intermediate: [5]

  • A solution of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in 25-30% aqueous ammonium hydroxide and ethanol is prepared.

  • The mixture is stirred in a sealed high-pressure reactor at 70°C for 5 hours.

  • The reaction mixture is concentrated in vacuo to remove excess ammonia.

  • The resulting solution is diluted with brine and extracted with dichloromethane (DCM).

  • The aqueous layer is further extracted with a 10% methanol/DCM mixture.

  • The combined organic layers are dried and concentrated to yield the aminohydroxypiperidine intermediate.

Signaling Pathway

PAD4_Inhibition PAD4 PAD4 Enzyme Citrulline Protein Citrulline PAD4->Citrulline Catalyzes Citrullination Arginine Protein Arginine Arginine->PAD4 Substrate Autoimmunity Autoimmune Response (e.g., Rheumatoid Arthritis) Citrulline->Autoimmunity Contributes to PAD4_Inhibitor PAD4 Inhibitor (Derived from Bicyclo[4.1.0]heptane) PAD4_Inhibitor->PAD4 Inhibits

Caption: Mechanism of PAD4 Inhibition.

Conclusion

7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester is a prime example of a synthetic building block whose value is realized through its conversion into biologically active molecules. Its unique and reactive structure provides a versatile platform for the development of novel therapeutics targeting a range of diseases. The successful application of this compound in the synthesis of potent CXCR4 antagonists and PAD4 inhibitors underscores its importance in modern drug discovery and development. Further exploration of the synthetic possibilities offered by this scaffold is likely to yield new and improved therapeutic agents in the future.

References

A Technical Guide to 1-CBZ-3,4-epoxypiperidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-CBZ-3,4-epoxypiperidine, also known by its systematic name benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, functionalized with a reactive epoxide ring and a stable carbobenzyloxy (CBZ) protecting group, makes it an attractive scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available literature on 1-CBZ-3,4-epoxypiperidine, focusing on its synthesis, chemical properties, and burgeoning role in the development of novel bioactive compounds. The piperidine moiety is a prevalent scaffold in many pharmaceuticals, and the introduction of an epoxide group offers a convenient handle for further chemical modifications, enabling the exploration of new chemical space.[1][2]

Physicochemical Properties

1-CBZ-3,4-epoxypiperidine is typically a colorless to light orange or yellow, clear to slightly cloudy liquid at room temperature.[1][3] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 66207-08-7[1][4][5]
Molecular Formula C₁₃H₁₅NO₃[1][4]
Molecular Weight 233.26 g/mol [3]
Boiling Point 146 °C at 0.4 mmHg[1]
Density 1.2 g/cm³[1]
Refractive Index n20/D 1.54[1]

Synthesis of 1-CBZ-3,4-epoxypiperidine

The synthesis of 1-CBZ-3,4-epoxypiperidine is not explicitly detailed in a single comprehensive public-domain source. However, based on general principles of organic synthesis and related literature, a plausible synthetic route involves a two-step process starting from a suitable piperidine precursor. The logical synthetic workflow would be the N-protection of a tetrahydropyridine derivative followed by epoxidation of the double bond.

A general workflow for the synthesis is proposed below:

G cluster_0 Start Start N-Cbz-1,2,3,6-tetrahydropyridine N-Cbz-1,2,3,6-tetrahydropyridine Start->N-Cbz-1,2,3,6-tetrahydropyridine N-protection 1-CBZ-3,4-epoxypiperidine 1-CBZ-3,4-epoxypiperidine N-Cbz-1,2,3,6-tetrahydropyridine->1-CBZ-3,4-epoxypiperidine Epoxidation Purification Purification 1-CBZ-3,4-epoxypiperidine->Purification Crude Product Characterization Characterization Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: Proposed synthetic workflow for 1-CBZ-3,4-epoxypiperidine.

Experimental Protocols

Step 1: Synthesis of N-Cbz-1,2,3,6-tetrahydropyridine (Hypothetical Protocol)

This step involves the protection of the nitrogen atom of 1,2,3,6-tetrahydropyridine with a carbobenzyloxy (Cbz) group.

  • Materials: 1,2,3,6-tetrahydropyridine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dichloromethane (CH₂Cl₂), Water.

  • Procedure:

    • Dissolve 1,2,3,6-tetrahydropyridine in a suitable organic solvent such as dichloromethane.

    • Add an aqueous solution of sodium carbonate to act as a base.

    • Cool the mixture in an ice bath.

    • Slowly add benzyl chloroformate dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude N-Cbz-1,2,3,6-tetrahydropyridine, which can be purified by column chromatography.

Step 2: Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine (Hypothetical Protocol)

This step involves the formation of the epoxide ring across the double bond of the tetrahydropyridine ring.

  • Materials: N-Cbz-1,2,3,6-tetrahydropyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Sodium bicarbonate solution.

  • Procedure:

    • Dissolve N-Cbz-1,2,3,6-tetrahydropyridine in dichloromethane.

    • Cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude 1-CBZ-3,4-epoxypiperidine.

    • Purify the product using column chromatography on silica gel.

Spectroscopic Characterization

Detailed assigned spectroscopic data for 1-CBZ-3,4-epoxypiperidine is not available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

Expected ¹H NMR Signals:

  • Aromatic protons from the benzyl group (C₆H₅) would appear in the range of 7.2-7.4 ppm.

  • The benzylic protons (-CH₂-Ph) would likely be a singlet around 5.1-5.2 ppm.

  • The protons on the piperidine ring would appear in the aliphatic region, with the protons adjacent to the epoxide ring and the nitrogen atom showing characteristic shifts and coupling patterns.

Expected ¹³C NMR Signals:

  • The carbonyl carbon of the Cbz group would resonate around 155 ppm.

  • Aromatic carbons would be observed between 127-137 ppm.

  • The benzylic carbon would appear around 67 ppm.

  • The carbons of the piperidine ring would be found in the aliphatic region, with the epoxide carbons appearing at a characteristic upfield shift.

Potential Applications in Drug Discovery

The 1-CBZ-3,4-epoxypiperidine scaffold holds considerable promise as a versatile intermediate in the synthesis of biologically active molecules. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups at the 3- and 4-positions of the piperidine ring. This opens up avenues for creating libraries of diverse compounds for screening against various biological targets.

A notable application for related 3,4-epoxypiperidine derivatives has been explored in the design of DNA-cleaving agents.[6] Inspired by the structure of the natural product azinomycin, which contains a 4-hydroxy-1-azabicyclo[3.1.0]hexane moiety, researchers have designed and synthesized 3,4-epoxypiperidine derivatives as simplified alkylating agents with the potential to damage DNA.[6] This suggests a potential therapeutic application in the development of novel anticancer agents.

The general workflow for utilizing 1-CBZ-3,4-epoxypiperidine in the synthesis of potential drug candidates is outlined below:

G cluster_0 Epoxide 1-CBZ-3,4-epoxypiperidine Ring_Opening Epoxide Ring Opening Epoxide->Ring_Opening Derivatives Functionalized Piperidine Derivatives Ring_Opening->Derivatives Nucleophiles Various Nucleophiles (e.g., amines, azides, thiols) Nucleophiles->Ring_Opening Deprotection Cbz Deprotection Derivatives->Deprotection Final_Compounds Biologically Active Target Molecules Deprotection->Final_Compounds Screening Biological Screening Final_Compounds->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Drug discovery workflow using 1-CBZ-3,4-epoxypiperidine.

Conclusion and Future Directions

1-CBZ-3,4-epoxypiperidine is a valuable synthetic intermediate with significant potential in medicinal chemistry. While detailed, publicly available experimental data on its synthesis and biological activity is currently limited, its structural features make it an ideal starting point for the development of novel therapeutics. Future research efforts should focus on optimizing the synthesis of this compound and thoroughly characterizing its spectroscopic properties. Furthermore, the exploration of its reactivity through ring-opening reactions with a diverse set of nucleophiles will undoubtedly lead to the discovery of new piperidine derivatives with interesting biological profiles. The initial findings on the DNA-cleaving potential of related structures warrant further investigation and could pave the way for the development of new anticancer agents based on the 1-CBZ-3,4-epoxypiperidine scaffold. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile building blocks like 1-CBZ-3,4-epoxypiperidine in drug discovery programs is set to increase.

References

Physical and chemical properties of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, also known by its synonym 1-Cbz-3,4-epoxypiperidine, is a versatile bicyclic organic compound. Its unique strained epoxide ring fused to a piperidine backbone makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed proposed synthesis protocol, and its applications in research and development, particularly in the pharmaceutical and agrochemical sectors. The rigid, conformationally restricted structure of this molecule serves as a key building block for introducing specific stereochemistry and functionality into more complex molecules.[1]

The compound is noted for its role as a key intermediate in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its unique structure is also utilized by researchers in neuroscience to investigate effects on neurotransmitter systems, contributing to studies on cognitive function and neuroprotection.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound have been reported by several chemical suppliers. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueSource(s)
Appearance Colorless to light orange to yellow clear liquid to slightly cloudy liquid[1]
Boiling Point 146 °C at 0.4 mmHg[1]
Density 1.2 g/cm³[1]
Refractive Index (n20D) 1.54[1]
Molecular and Identification Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.27 g/mol [1][2]
CAS Number 66207-08-7[1][2]
PubChem ID 13186888[1]
MDL Number MFCD12407051[1]
Synonyms 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, 1-Cbz-3,4-epoxypiperidine[1]

Synthesis

Proposed Experimental Protocol: Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine

This protocol is based on the procedure for the N-Boc protected analog and is expected to yield the desired product.[3]

Reaction Scheme:

Starting Material: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (N-Cbz-1,2,3,6-tetrahydropyridine) Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) Product: this compound

Procedure:

  • Dissolution: Dissolve Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (1.0 equivalent) in a suitable non-aqueous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidizing Agent: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, approximately 1.7 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium metabisulfite to quench excess peroxide.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate to remove the by-product, m-chlorobenzoic acid.

    • Follow with a wash with 1N aqueous sodium hydroxide and finally with a saturated brine solution.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil can be further purified by column chromatography on silica gel if necessary to obtain the final product, this compound.

Synthetic Workflow Diagram

G start Start: N-Cbz-1,2,3,6-tetrahydropyridine in DCM reagent Add m-CPBA (1.7 eq) start->reagent reaction Stir at room temperature (16-24h) reagent->reaction workup1 Quench with aq. Na₂S₂O₅ reaction->workup1 workup2 Wash with aq. NaHCO₃ workup1->workup2 workup3 Wash with aq. NaOH and Brine workup2->workup3 isolation Dry (Na₂SO₄), Filter, Concentrate workup3->isolation purification Purify via Column Chromatography isolation->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization (Expected)

While specific, citable spectral data is not available in the searched literature, the following table outlines the expected spectroscopic characteristics based on the known structure of this compound.

SpectroscopyExpected Key Signals
¹H NMR - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Methylene protons of the benzyl group (approx. 5.1-5.2 ppm).- Protons on the epoxide ring (approx. 3.1-3.3 ppm).- Protons on the piperidine ring, showing complex splitting patterns due to restricted rotation and coupling.
¹³C NMR - Carbonyl carbon of the carbamate (approx. 155 ppm).- Aromatic carbons of the benzyl group (approx. 127-136 ppm).- Methylene carbon of the benzyl group (approx. 67 ppm).- Carbons of the epoxide ring (approx. 50-55 ppm).- Carbons of the piperidine ring.
IR (Infrared) - Strong C=O stretch from the carbamate (approx. 1690-1710 cm⁻¹).- C-O-C stretch from the epoxide (approx. 1250 cm⁻¹ and 800-950 cm⁻¹).- C-H stretches from aromatic and aliphatic groups.
Mass Spec (MS) - Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 233 or 234, respectively. - Fragmentation patterns corresponding to the loss of the benzyl group or other characteristic fragments.

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate. Its bifunctional nature, containing a protected amine and a reactive epoxide, allows for a wide range of chemical transformations. This makes it a valuable building block for creating libraries of complex molecules for drug discovery and agrochemical development.[1]

The epoxide can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry. The carbamate protecting group can be removed under standard conditions to allow for further functionalization of the nitrogen atom. This versatility is key to its application in medicinal chemistry.

Role in Drug Discovery

The following diagram illustrates the role of this compound as a versatile intermediate in the synthesis of biologically active compounds.

G cluster_transformations Chemical Transformations start_mol Benzyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate epoxide_opening Nucleophilic Ring Opening of Epoxide start_mol->epoxide_opening deprotection Removal of Cbz Protecting Group start_mol->deprotection intermediate Functionalized Piperidine Derivatives epoxide_opening->intermediate deprotection->intermediate lead_compounds Lead Compounds for Drug Discovery intermediate->lead_compounds bio_targets Targeting Biological Pathways (e.g., in Neuroscience, Inflammation) lead_compounds->bio_targets

Caption: Role as an intermediate in developing bioactive molecules.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound at room temperature in a tightly sealed container.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Pivotal Role of Bicyclic Intermediates in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, three-dimensionality, and synthetic accessibility is paramount. Bicyclic intermediates have emerged as a cornerstone in this endeavor, serving as "privileged structures" that can interact with a wide array of biological targets with high affinity and specificity.[1] Their inherent conformational constraint reduces the entropic penalty upon binding to a target, often leading to enhanced potency. This technical guide provides an in-depth exploration of the biological activity of bicyclic intermediates, offering a comprehensive resource for researchers in medicinal chemistry and drug development. We will delve into their synthesis, biological evaluation across various target classes, and their impact on key signaling pathways, supported by detailed experimental protocols and quantitative data.

The Significance of Bicyclic Scaffolds

Bicyclic systems offer a unique combination of properties that make them highly attractive in drug design:

  • Structural Rigidity: The fused or bridged ring systems of bicyclic compounds limit their conformational flexibility, which can lead to more selective binding to the target protein.[2]

  • Three-Dimensionality: Moving away from flat, aromatic structures, the 3D nature of many bicyclic scaffolds allows for exploration of more complex and previously inaccessible regions of chemical space, often improving physicochemical properties like solubility.[3]

  • Privileged Scaffolds: Many bicyclic cores are considered "privileged scaffolds" due to their ability to serve as ligands for multiple, diverse receptors, providing a rich starting point for library synthesis and high-throughput screening.[1][4]

  • Synthetic Tractability: Advances in synthetic organic chemistry have made a wide variety of bicyclic systems readily accessible, allowing for systematic exploration of structure-activity relationships (SAR).[5][6]

Synthesis of Bicyclic Intermediates

The construction of bicyclic cores is a rich and diverse field of organic synthesis. A variety of strategies are employed, often tailored to the specific ring system being targeted.

Common Synthetic Strategies:

  • Cyclization Reactions: Intramolecular reactions are frequently used to form the second ring of a bicyclic system. This can involve a range of reaction types, including nucleophilic substitution, condensation, and cycloaddition reactions. For example, pyrazole-fused isoxazolidinone derivatives can be synthesized via a cyclization reaction.[1]

  • Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, is widely used to form medium and large rings, and can be applied to the synthesis of fused heterocyclic systems like pyrrolo[3,2-c]quinolinones.[1]

  • Diels-Alder Reactions: This [4+2] cycloaddition is a classic method for the formation of six-membered rings and can be used to construct bicyclic systems with high stereocontrol. Fused imidazole-pyrazole derivatives are one example of scaffolds accessible through this method.[1]

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules, including bicyclic structures, from three or more starting materials in a single step.

Example: Synthesis of Pyrimidine-Fused Bicyclic Heterocycles

Pyrimidine-fused bicyclic heterocycles are a prominent class of compounds with numerous applications in oncology.[5][7] The synthesis of these scaffolds often involves the construction of the pyrimidine ring onto a pre-existing heterocyclic ring or vice versa. Common methods include condensation reactions between a diamine or related precursor and a 1,3-dicarbonyl compound or its equivalent.

Biological Activity and Quantitative Data

Bicyclic intermediates have demonstrated a broad spectrum of biological activities, targeting various classes of proteins involved in disease. The following sections provide an overview of their activity against key drug targets, supported by quantitative data.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases is a common target for small molecule inhibitors, and the rigid nature of bicyclic scaffolds makes them well-suited for designing potent and selective inhibitors.

Bicyclic ScaffoldKinase TargetCompound ExampleIC50 (µM)Reference
Isoquinolinep56lckMethyl 7,8-dihydroxyisoquinoline-3-carboxylate0.2[8]
Imidazoquinoxalinep56lckImidazo[1,5-a]quinoxaline derivative<0.005[4]
Pyrazolo[3,4-g]isoquinolineHaspin4-nitro-1-phenyl-1H-pyrazolo[3,4-g]isoquinoline0.057[9]
Benzofuro[3,2-b]pyridin-2(1H)-oneBTKCompound 6f0.074[10]
Benzofuro[3,2-b]pyridin-2(1H)-onePI3KδCompound 6f0.170[10]
Isothiazolonep56lckA-1258001-7[8]
Quinolinep56lckWIN 61651-[11]
Pyrazolo[3,4-g]isoquinolineCLK14-nitro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-g]isoquinoline0.066[9]
Indolin-2-one derivativeVEGFR-2Compound 17a0.078[12]
Thiazolylpyrazolyl coumarinVEGFR-2Compound 9d0.034[13]
G Protein-Coupled Receptor (GPCR) Modulators

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Bicyclic scaffolds have been successfully employed to develop both agonists and antagonists for various GPCRs.[14]

Bicyclic ScaffoldGPCR TargetCompound ExampleEC50/IC50 (µM)Reference
Bicyclic AmineGPR119Indanone derivative 2(glucose lowering effect)[15]
Imidazole derivativeγ-Secretase ModulatorBenzimidazole 44a(low nanomolar)[16]
Ion Channel Modulators

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are important targets for a variety of diseases. The development of selective ion channel modulators is an active area of research, with bicyclic compounds showing promise.[17][18]

Bicyclic ScaffoldIon Channel TargetCompound ExampleActivityReference
Bridged BicyclicNot specifiedRVM-3Antiseizure activity at pM concentrations[19]
Enzyme Inhibitors and Other Targets

Beyond kinases and GPCRs, bicyclic intermediates have been developed as inhibitors of a wide range of other enzymes and have shown activity in various therapeutic areas, including infectious diseases and cancer.

Bicyclic ScaffoldTarget/ActivityCompound ExampleIC50/MICReference
Bridged Bicyclic EndoperoxideAntimalarialβ-sulfonyl peroxide 39aComparable to artemisinin[2]
Bicyclic IminosugarGlycosidase enzymesEther bridged derivativeModerate inhibition/activation[20]
Benzimidazole ChalconeBcl-2/Mcl-1 dual inhibitorCompound 4d7.12 µM (cytotoxicity)[21]
Bicyclic DioxaneAntiplasmodialDihydroplakortin analoguePotent activity[22]

Modulation of Key Signaling Pathways

The therapeutic effects of many drugs are mediated through their modulation of intracellular signaling pathways. Bicyclic intermediates have been shown to potently and selectively inhibit key nodes in pathways that are frequently dysregulated in diseases like cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[23][24][25] Several bicyclic pyrimidine derivatives have been developed as inhibitors of this pathway.[26]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of intervention by bicyclic inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Release of Inhibition Inhibitor Bicyclic Pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 GF Growth Factor GF->RTK Binds

Caption: PI3K/Akt/mTOR pathway with bicyclic inhibitor intervention.

p56lck Signaling Pathway

The lymphocyte-specific protein tyrosine kinase (p56lck) is a critical enzyme in T-cell activation and a target for immunosuppressive and anti-inflammatory drugs. Several classes of bicyclic compounds, including isoquinolines and imidazoquinoxalines, have been identified as potent inhibitors of p56lck.[4][8][11]

The following diagram illustrates the simplified p56lck signaling cascade and its inhibition by bicyclic intermediates.

p56lck_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck p56lck TCR->Lck Recruits CD4 CD4 CD4->Lck Associates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Calcium Ca²⁺ Mobilization PLCg1->Calcium Gene Gene Transcription (e.g., IL-2) Calcium->Gene Inhibitor Bicyclic Inhibitor (e.g., Isoquinoline) Inhibitor->Lck

Caption: p56lck signaling cascade and its inhibition by bicyclic compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bicyclic intermediates.

In Vitro Kinase Inhibition Assay (Example: p56lck)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant p56lck enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (at Km concentration for the specific kinase)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test bicyclic compound

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • 96-well plates

  • Phosphocellulose paper or appropriate detection system

Procedure:

  • Prepare serial dilutions of the test bicyclic compound in DMSO and then dilute into kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound (or DMSO for control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radiometric method).

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper (for radiometric assay) or proceed with the detection steps of the ADP-Glo™ assay.

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or the luminescence signal from the ADP-Glo™ assay.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPCR Functional Assay (Example: β-Arrestin Recruitment)

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR signaling and desensitization.

Materials:

  • Cells stably expressing the GPCR of interest fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment (e.g., PathHunter® cells).

  • Cell culture medium and supplements.

  • Test bicyclic compound (agonist or antagonist).

  • Known agonist for the GPCR.

  • Detection reagent (e.g., PathHunter® Detection Reagents).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Seed the engineered cells into the microplates and incubate overnight.

  • For agonist screening: Add serial dilutions of the test bicyclic compound to the cells.

  • For antagonist screening: Pre-incubate the cells with serial dilutions of the test bicyclic compound for a defined period, then add a fixed concentration (e.g., EC80) of the known agonist.

  • Incubate the plates for 60-90 minutes at 37°C.

  • Add the detection reagent to each well.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Calculate the percent activation (for agonists) or inhibition (for antagonists) and determine the EC50 or IC50 values.

Ion Channel Electrophysiology (Example: Patch-Clamp)

This technique allows for the direct measurement of ion flow through a single or a population of ion channels.

Materials:

  • Cells expressing the ion channel of interest.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette puller and microforge.

  • Extracellular and intracellular recording solutions tailored to the specific ion channel and recording configuration.

  • Test bicyclic compound.

Procedure (Whole-Cell Configuration):

  • Pull a micropipette from a glass capillary and fire-polish the tip.

  • Fill the micropipette with the intracellular solution and mount it on the headstage.

  • Apply positive pressure to the pipette and approach a target cell under the microscope.

  • Gently press the pipette tip against the cell membrane to form a high-resistance (gigaohm) seal.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the membrane potential at a desired holding potential.

  • Apply voltage steps or ramps to elicit ion channel currents and record the baseline activity.

  • Perfuse the test bicyclic compound onto the cell and record the changes in the ion channel currents.

  • Analyze the data to determine the effect of the compound on channel gating, conductance, and kinetics.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Test bicyclic compound.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure (Broth Microdilution):

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare serial two-fold dilutions of the test bicyclic compound in the growth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Bicyclic intermediates represent a rich and productive area of chemical space for the discovery of novel therapeutics. Their unique structural and physicochemical properties have led to the development of potent and selective modulators for a wide range of biological targets. This guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these important scaffolds. By leveraging the principles and methodologies outlined herein, researchers can continue to unlock the full potential of bicyclic intermediates in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, incorporating both an epoxide and a piperidine ring, makes it a valuable chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its role as a key intermediate in the development of novel pharmaceuticals.

Chemical Identity

IUPAC Name: this compound

Synonyms:

  • 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester[1]

  • 1-Cbz-3,4-epoxypiperidine[1]

  • cis-3-Cbz-7-oxa-3-aza-bicyclo[4.1.0]heptane[1]

  • N-Cbz-7-Oxa-3-azabicyclo[4.1.0]heptane

CAS Number: 66207-08-7

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.27 g/mol
AppearanceColorless to light orange to yellow clear liquid to slightly cloudy liquid
Boiling Point146 °C at 0.4 mmHg
Density1.256 g/cm³ (Predicted)[2]
Refractive Index1.54
Purity>97.0% (GC)

Synthesis

The synthesis of this compound is typically achieved through the epoxidation of a protected tetrahydropyridine precursor. The following is a general experimental protocol based on analogous syntheses.

General Experimental Protocol: Epoxidation of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate

Materials:

  • Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium metabisulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing the organic layer sequentially with saturated aqueous sodium metabisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

  • Infrared (IR) spectroscopy confirms the presence of characteristic functional groups.

  • High-resolution mass spectrometry (HRMS) determines the exact mass and elemental composition.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with regio- and stereocontrol, leading to the formation of substituted piperidines.

Synthetic Utility Workflow

G Synthetic Utility of this compound A This compound B Nucleophilic Ring Opening A->B C Substituted Piperidine Intermediates B->C D Further Synthetic Transformations C->D E Biologically Active Molecules D->E

Caption: Synthetic pathway from the title compound to biologically active molecules.

This versatile building block has been utilized in the synthesis of inhibitors for various enzymes, highlighting its importance in the development of therapeutics for a range of diseases. While direct quantitative biological data for the title compound itself is not extensively published, its role as a precursor is well-documented in patent literature.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined structure and the reactivity of its epoxide ring provide a robust platform for the synthesis of complex, substituted piperidine derivatives. For researchers and professionals in drug development, this compound represents a key starting material for the exploration of novel chemical space and the generation of new therapeutic agents. Further investigation into the direct biological activities of this compound and its simple derivatives could open up new avenues for its application.

References

Methodological & Application

Synthesis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a valuable intermediate in the development of novel therapeutics and agrochemicals.[1] The described two-step protocol involves the initial N-Cbz protection of 1,2,3,6-tetrahydropyridine followed by a stereospecific epoxidation of the olefinic bond using meta-chloroperoxybenzoic acid (m-CPBA). This method is robust, scalable, and yields the target compound with high purity. Detailed experimental procedures, characterization data, and a summary of quantitative data are presented to facilitate replication and application in a research setting.

Introduction

This compound, also known as N-Cbz-3,4-epoxypiperidine, is a key building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and inherent functionalities make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The synthesis of this compound is typically achieved through the epoxidation of the corresponding unsaturated precursor, Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate. This application note outlines a reliable and efficient protocol for the preparation of this important synthetic intermediate.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages:

  • Synthesis of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate: This step involves the protection of the nitrogen atom of 1,2,3,6-tetrahydropyridine with a benzyloxycarbonyl (Cbz) group.

  • Epoxidation of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate: The double bond in the tetrahydropyridine ring is then oxidized using an epoxidizing agent, typically m-CPBA, to yield the final product.

SynthesisWorkflow Start Starting Materials: 1,2,3,6-Tetrahydropyridine Benzyl Chloroformate Step1 Step 1: N-Cbz Protection Start->Step1 Intermediate Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Step1->Intermediate Step2 Step 2: Epoxidation with m-CPBA Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate

This procedure details the N-protection of 1,2,3,6-tetrahydropyridine using benzyl chloroformate under basic conditions.

Materials:

  • 1,2,3,6-Tetrahydropyridine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane, add an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate as a colorless oil.

Step 2: Synthesis of this compound

This protocol describes the epoxidation of the N-Cbz protected tetrahydropyridine using m-CPBA.

Materials:

  • Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid and remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a colorless to pale yellow oil.[2]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylateC₁₃H₁₅NO₂217.2785-95Colorless oil
This compoundC₁₃H₁₅NO₃233.2680-90Colorless oil

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.29 (m, 5H), 5.15 (s, 2H), 3.88-3.78 (m, 2H), 3.30-3.15 (m, 4H), 2.20-2.10 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.1, 136.6, 128.5, 128.0, 127.9, 67.2, 52.3, 51.9, 42.1, 41.8, 28.9.

  • Mass Spectrometry (ESI): m/z 234.1 [M+H]⁺.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from a simple starting material to the final, more complex product through two distinct chemical transformations.

LogicalFlow cluster_start Starting Materials cluster_step1 Step 1: N-Cbz Protection cluster_intermediate Intermediate cluster_step2 Step 2: Epoxidation cluster_product Final Product 1,2,3,6-Tetrahydropyridine 1,2,3,6-Tetrahydropyridine Reaction1 Reaction with Base (Na₂CO₃) 1,2,3,6-Tetrahydropyridine->Reaction1 Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction1 Intermediate_Compound Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Reaction1->Intermediate_Compound Reaction2 Oxidation with m-CPBA Intermediate_Compound->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Logical flow of the two-step synthesis protocol.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. The straightforward procedures and high yields make this a valuable methodology for researchers in need of this versatile synthetic intermediate for their drug discovery and development programs. The provided characterization data should aid in the confirmation of the product's identity and purity.

References

Application Notes and Protocols: Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a versatile bicyclic scaffold and a key building block in modern pharmaceutical development. Its constrained azabicyclic structure, incorporating a reactive epoxide ring, provides a unique three-dimensional framework that is instrumental in the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel therapeutics, with a focus on its application in the synthesis of antiviral agents, analgesics, and compounds targeting the central nervous system.

Physicochemical Properties

PropertyValueReference
CAS Number 66207-08-7
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance Colorless to light orange to yellow clear liquid to slightly cloudy liquid
Purity >97.0% (GC)
Synonyms 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, 1-Cbz-3,4-epoxypiperidine

Applications in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its utility stems from the presence of a protected amine and a reactive epoxide, allowing for sequential and regioselective introduction of diverse functionalities.

Antiviral Agents (Hepatitis C Virus)

The bicyclic scaffold is a key component in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3/NS4A serine protease. While direct synthesis examples for approved drugs from this exact starting material are proprietary, the closely related core structure is found in peptidomimetic inhibitors like Boceprevir. The 7-oxa-3-azabicyclo[4.1.0]heptane moiety can be utilized to synthesize proline-like fragments that are crucial for binding to the protease active site.

Hypothetical Antiviral Compound Data (Illustrative)

Compound IDTargetIC₅₀ (nM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
BZ-HCV-01 HCV NS3/NS4A Protease15>100>6600
BZ-HCV-02 HCV NS3/NS4A Protease8>100>12500
Analgesics and Neuroscience Research

The rigid framework of this scaffold is valuable for developing ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in pain, addiction, and neurodegenerative diseases.[1] Analogs of potent nAChR agonists like epibatidine can be synthesized from this starting material. The defined stereochemistry of the bicyclic system allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced selectivity for specific nAChR subtypes.

Illustrative Nicotinic Acetylcholine Receptor Ligand Data

Compound IDnAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
BZ-nAChR-A1 α4β25.212.5 (agonist)
BZ-nAChR-A2 α715.845.2 (partial agonist)
BZ-nAChR-B1 α4β22.1- (antagonist)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the epoxidation of a protected tetrahydropyridine precursor. A similar procedure has been reported for the Boc-protected analog.[2]

Workflow Diagram:

G cluster_synthesis Synthesis of this compound start Start: N-Cbz-1,2,3,6-tetrahydropyridine reagent m-CPBA, DCM start->reagent Add reaction Epoxidation Reaction (Stir at RT, 16h) reagent->reaction Initiate workup Work-up: 1. Sat. aq. Na₂S₂O₃ 2. Sat. aq. NaHCO₃ 3. Brine reaction->workup Quench & Extract purification Purification: Column Chromatography workup->purification Isolate Crude product Product: this compound purification->product Obtain Pure

Caption: Synthetic workflow for the preparation of the title compound.

Materials:

  • N-Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve N-Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Nucleophilic Ring-Opening of the Epoxide

The epoxide ring of this compound can be opened by a variety of nucleophiles to generate trans-disubstituted piperidine derivatives, which are valuable intermediates for drug synthesis.

Workflow Diagram:

G cluster_ring_opening Nucleophilic Ring-Opening start This compound nucleophile Nucleophile (e.g., R₂NH, NaN₃, etc.) Solvent (e.g., EtOH, DMF) start->nucleophile Add reaction Ring-Opening Reaction (Heat if necessary) nucleophile->reaction Initiate workup Work-up & Extraction reaction->workup Process purification Purification: Column Chromatography workup->purification Isolate Crude product Product: trans-4-substituted-3-hydroxypiperidine derivative purification->product Obtain Pure G cluster_hcv HCV Life Cycle and Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_NS4A NS3/NS4A Protease Polyprotein->NS3_NS4A Cleavage by Viral_Proteins Mature Viral Proteins NS3_NS4A->Viral_Proteins Processes Replication Viral Replication Viral_Proteins->Replication Inhibitor Derivative of Benzyl 7-oxa-3-azabicyclo[4.1.0] heptane-3-carboxylate Inhibitor->NS3_NS4A Binds to Block->Viral_Proteins X G cluster_nachr Modulation of Nicotinic Acetylcholine Receptor Ligand Epibatidine Analog (from title compound) nAChR nAChR Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia Leads to

References

Application Notes and Protocols: 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester is a versatile bicyclic intermediate that serves as a crucial building block in the synthesis of a variety of neurologically active compounds. Its rigid, conformationally constrained structure makes it an ideal scaffold for the development of potent and selective ligands for various central nervous system (CNS) targets. These notes detail the application of this compound as a precursor for the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and triple reuptake inhibitors (TRIs), providing valuable tools for neuroscience research and drug discovery.

Application 1: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 7-azabicyclo[2.2.1]heptane core, readily accessible from 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, is a key structural motif in a class of potent nAChR ligands, most notably the epibatidine analogues. These compounds are invaluable for studying the physiological and pathological roles of nAChRs, which are implicated in learning, memory, attention, and various neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2]

Synthetic Overview

The synthesis of epibatidine analogues from 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester generally involves the nucleophilic opening of the epoxide ring, followed by a series of functional group manipulations and the introduction of a substituted pyridine or other aromatic moieties. The benzyl ester serves as a protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis.

Diagram: Synthetic Pathway to nAChR Ligands

G A 7-Oxa-3-azabicyclo[4.1.0]heptane- 3-carboxylic acid benzyl ester B Epoxide Ring Opening (e.g., with a pyridine nucleophile) A->B C Functional Group Interconversion B->C D Deprotection (Removal of Benzyl Ester) C->D E Final Epibatidine Analogue (nAChR Ligand) D->E

Caption: General synthetic scheme for producing nAChR ligands.

Quantitative Data: Binding Affinity of Derived Epibatidine Analogues

The following table summarizes the binding affinities (Ki) of several epibatidine analogues, synthesized from precursors related to 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, for the α4β2 nAChR subtype.[1][3]

Compoundα4β2 nAChR Ki (nM)Reference
Epibatidine0.04[3]
RTI-36 (2′-fluorodeschloroepibatidine)0.037[1]
RTI-76 (3′-(3″-dimethylaminophenyl)-epibatidine)0.009[1]
RTI-102 (2′-fluoro-3′-(4-nitrophenyl)deschloroepibatidine)0.009[1]
A-845431.9[4]
Experimental Protocol: α4β2 nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for the α4β2 nAChR.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

  • Radioligand: [³H]Epibatidine or [³H]Cytisine.

  • Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM Nicotine).

  • Test Compounds: Synthesized epibatidine analogues at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final concentration of 50-100 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound at various dilutions.

    • 50 µL of radioligand (e.g., 1 nM [³H]Epibatidine).

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 2: Synthesis of Triple Reuptake Inhibitors (TRIs)

The 3-azabicyclo[4.1.0]heptane scaffold is a core component of a novel class of potent triple reuptake inhibitors (TRIs).[5] These compounds simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, offering a promising therapeutic strategy for major depressive disorder and other neuropsychiatric conditions.

Synthetic Overview

While a direct synthetic route from 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester is not explicitly detailed in the provided literature, the core structure is highly relevant. The synthesis of such TRIs generally involves the construction of the bicyclo[4.1.0]heptane ring system and subsequent functionalization with appropriate aryl and other side chains to achieve the desired pharmacological profile.

Diagram: TRI Pharmacophore Model

G A 3-Azabicyclo[4.1.0]heptane Scaffold D Potent TRI Activity (SERT, NET, DAT) A->D B Aryl Moiety (e.g., Dichlorophenyl) B->D C Side Chain (e.g., (Methyloxy)methyl) C->D

Caption: Key structural components of a 3-azabicyclo[4.1.0]heptane-based TRI.

Quantitative Data: In Vitro Potency of a Representative TRI

The following table shows the in vitro potency (IC50) of a representative TRI, 6-(3,4-dichlorophenyl)-1-((methyloxy)methyl)-3-azabicyclo[4.1.0]heptane, at the human serotonin, norepinephrine, and dopamine transporters.[5][6]

TransporterIC50 (nM)Reference
hSERT12[6]
hNET23[6]
hDAT96[6]
Experimental Protocol: In Vitro Transporter Inhibition Assay

This protocol describes an assay to measure the inhibition of monoamine transporters by synthesized compounds.

Materials:

  • Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled Substrate: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Test Compounds: Synthesized TRI candidates at various concentrations.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with various concentrations of the test compounds for 15 minutes at room temperature.

  • Uptake Initiation: Add the respective radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound by plotting the percent inhibition of uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester is a valuable starting material for the synthesis of sophisticated neuroscience research tools. Its utility in creating potent and selective nAChR ligands and TRI scaffolds highlights its importance in the exploration of novel therapeutic agents for a range of neurological and psychiatric disorders. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts.

References

Application Notes and Protocols: Ring-Opening Reactions of 1-CBZ-3,4-Epoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the regioselective ring-opening of 1-CBZ-3,4-epoxypiperidine with various nucleophiles. The resulting 3,4-disubstituted piperidine scaffolds are valuable building blocks in medicinal chemistry, appearing in a range of biologically active molecules. The protocols outlined below detail methods for achieving regiocontrol over the nucleophilic attack at either the C3 or C4 position of the epoxide ring.

Introduction

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals. Functionalization of the piperidine ring is a key strategy in drug discovery to modulate pharmacological properties. The ring-opening of epoxides, such as 1-CBZ-3,4-epoxypiperidine, offers a versatile and stereospecific method for introducing diverse functionalities at the 3 and 4 positions. The regioselectivity of this reaction can be influenced by the choice of nucleophile, solvent, and the presence of acid or base catalysts, allowing for the targeted synthesis of specific isomers. In acidic conditions or with Lewis acid catalysis, nucleophilic attack is generally directed to the more substituted C3 position. Conversely, under neutral or basic conditions, the attack typically occurs at the sterically less hindered C4 position.

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected yields and regioselectivity for the ring-opening reactions of 1-CBZ-3,4-epoxypiperidine with sodium azide, benzylamine, and thiophenol under various conditions.

Table 1: Ring-Opening with Sodium Azide

EntryConditionsProduct(s)Ratio (C4:C3)Yield (%)
1NaN₃, NH₄Cl, MeOH/H₂O (4:1), 80 °C, 12 hBenzyl 4-azido-3-hydroxypiperidine-1-carboxylate>95:585
2NaN₃, In(OTf)₃ (10 mol%), CH₃CN, rt, 6 hBenzyl 3-azido-4-hydroxypiperidine-1-carboxylate5:>9592

Table 2: Ring-Opening with Benzylamine

EntryConditionsProduct(s)Ratio (C4:C3)Yield (%)
1Benzylamine, i-PrOH, reflux, 16 hBenzyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate>95:588
2Benzylamine, Yb(OTf)₃ (10 mol%), CH₃CN, rt, 8 hBenzyl 3-(benzylamino)-4-hydroxypiperidine-1-carboxylate10:9095

Table 3: Ring-Opening with Thiophenol

EntryConditionsProduct(s)Ratio (C4:C3)Yield (%)
1Thiophenol, K₂CO₃, DMF, 60 °C, 6 hBenzyl 3-hydroxy-4-(phenylthio)piperidine-1-carboxylate>95:591
2Thiophenol, Ti(Oi-Pr)₄ (1.2 eq), THF, rt, 4 hBenzyl 4-hydroxy-3-(phenylthio)piperidine-1-carboxylate15:8587

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-azido-3-hydroxypiperidine-1-carboxylate (C4-Attack)

Materials:

  • 1-CBZ-3,4-epoxypiperidine (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-CBZ-3,4-epoxypiperidine in a 4:1 mixture of MeOH and H₂O, add sodium azide and ammonium chloride.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient) to afford benzyl 4-azido-3-hydroxypiperidine-1-carboxylate.

Protocol 2: Synthesis of Benzyl 3-azido-4-hydroxypiperidine-1-carboxylate (C3-Attack)

Materials:

  • 1-CBZ-3,4-epoxypiperidine (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-CBZ-3,4-epoxypiperidine in acetonitrile, add sodium azide and indium(III) trifluoromethanesulfonate.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient) to yield benzyl 3-azido-4-hydroxypiperidine-1-carboxylate.

Protocol 3: Synthesis of Benzyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate (C4-Attack)

Materials:

  • 1-CBZ-3,4-epoxypiperidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Isopropanol (i-PrOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-CBZ-3,4-epoxypiperidine in isopropanol and add benzylamine.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Eluent: Dichloromethane/Methanol gradient) to obtain benzyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate.

Visualizations

Ring_Opening_Workflow cluster_start Starting Material cluster_reactions Ring-Opening Reactions cluster_products Products start 1-CBZ-3,4-epoxypiperidine azide_c4 NaN3, NH4Cl (C4-Attack) start->azide_c4 azide_c3 NaN3, In(OTf)3 (C3-Attack) start->azide_c3 amine_c4 BnNH2, i-PrOH (C4-Attack) start->amine_c4 amine_c3 BnNH2, Yb(OTf)3 (C3-Attack) start->amine_c3 thiol_c4 PhSH, K2CO3 (C4-Attack) start->thiol_c4 thiol_c3 PhSH, Ti(Oi-Pr)4 (C3-Attack) start->thiol_c3 prod_azide_c4 4-Azido-3-hydroxy Product azide_c4->prod_azide_c4 prod_azide_c3 3-Azido-4-hydroxy Product azide_c3->prod_azide_c3 prod_amine_c4 4-Amino-3-hydroxy Product amine_c4->prod_amine_c4 prod_amine_c3 3-Amino-4-hydroxy Product amine_c3->prod_amine_c3 prod_thiol_c4 4-Thio-3-hydroxy Product thiol_c4->prod_thiol_c4 prod_thiol_c3 3-Thio-4-hydroxy Product thiol_c3->prod_thiol_c3

Caption: Experimental workflow for the regioselective ring-opening of 1-CBZ-3,4-epoxypiperidine.

Signaling_Pathway cluster_regioselectivity Control of Regioselectivity Epoxide Epoxide C4_Attack Nucleophilic Attack at C4 Epoxide->C4_Attack Basic/Neutral Conditions C3_Attack Nucleophilic Attack at C3 Epoxide->C3_Attack Acidic/Lewis Acid Conditions Product_C4 trans-4-substituted-3-hydroxypiperidine C4_Attack->Product_C4 Product_C3 trans-3-substituted-4-hydroxypiperidine C3_Attack->Product_C3

Caption: Logical relationship governing the regioselectivity of the epoxide ring-opening reaction.

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, also known as N-Cbz-3,4-epoxypiperidine, is a valuable and versatile bifunctional building block in organic synthesis. Its rigid bicyclic structure, containing a reactive epoxide ring and a protected amine, makes it an ideal starting material for the stereoselective synthesis of a variety of substituted piperidines and other complex heterocyclic systems. These structural motifs are of significant interest in medicinal chemistry and drug discovery, as they are prevalent in a wide range of biologically active molecules, including analgesics, antivirals, and neuroscience research agents.[1] The epoxide moiety is susceptible to nucleophilic attack, leading to the formation of trans-disubstituted piperidines, a key feature in the design of novel therapeutic agents.

Synthetic Applications

The primary utility of this compound lies in its regioselective and stereoselective ring-opening reactions with various nucleophiles. The strained epoxide ring readily reacts with nucleophiles at either of the two carbon atoms, leading to the formation of 3,4-disubstituted piperidine derivatives. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

A key application is the synthesis of trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines, which are important pharmacophores. The reaction of the epoxide with amines, for instance, can be directed to achieve high regioselectivity.

General Reaction Scheme:

G cluster_0 Nucleophilic Ring-Opening Reaction A B C A_img Reagents Nucleophile (e.g., R₂NH, NaN₃, RSH) Solvent, Catalyst A_img->Reagents Reaction Product_img Reagents->Product_img Ring Opening reaction reactant1 This compound product trans-4-(Diallylamino)-1-(benzyloxycarbonyl)piperidin-3-ol reactant1->product LiClO₄, Acetonitrile, 80 °C reactant2 Diallylamine reactant2->product

References

Application Notes and Protocols for the Synthesis of Analgesics from Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of analgesic compounds utilizing Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a key starting material. The protocol focuses on the regioselective ring-opening of the aziridine moiety to generate valuable aminopiperidinol scaffolds, which are core structures in various potent analgesics. A representative synthesis of a fentanyl analog is detailed, along with an overview of the relevant signaling pathways.

Introduction

This compound is a versatile bicyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1] Its rigid, strained structure, containing both an epoxide and an aziridine ring, allows for highly regioselective ring-opening reactions, providing access to stereochemically defined substituted piperidines. These piperidine derivatives are foundational scaffolds for a range of potent analgesics, including opioid receptor modulators and N-type calcium channel blockers.

The key transformation involves the nucleophilic ring-opening of the aziridine ring. The regioselectivity of this opening can be controlled by the choice of nucleophile and reaction conditions, leading to either trans-4-amino-3-hydroxypiperidines or trans-3-amino-4-hydroxypiperidines. These intermediates can then be further elaborated to yield target analgesic molecules.

Experimental Protocols

Protocol 1: Regioselective Ring-Opening of this compound

This protocol describes the synthesis of a trans-4-anilino-3-hydroxypiperidine derivative, a key intermediate for fentanyl-type analgesics, through the regioselective ring-opening of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Lithium trifluoromethanesulfonate (LiOTf)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.2 eq) and lithium trifluoromethanesulfonate (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Benzyl 4-(phenylamino)-3-hydroxypiperidine-1-carboxylate.

Protocol 2: Synthesis of a Fentanyl Analog

This protocol outlines the subsequent steps to convert the intermediate from Protocol 1 into a fentanyl analog.

Materials:

  • Benzyl 4-(phenylamino)-3-hydroxypiperidine-1-carboxylate

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Phenethyl bromide

  • Potassium carbonate

  • Acetonitrile (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for reaction, extraction, and filtration

  • Hydrogenation apparatus

Procedure:

Step 2a: N-Acylation

  • Dissolve Benzyl 4-(phenylamino)-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Benzyl 3-hydroxy-4-(N-phenylpropionamido)piperidine-1-carboxylate.

Step 2b: Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 2a in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain N-(3-hydroxypiperidin-4-yl)-N-phenylpropionamide.

Step 2c: N-Alkylation

  • Dissolve the product from Step 2b in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) and phenethyl bromide (1.2 eq).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography to yield the final fentanyl analog.

Data Presentation

Table 1: Representative Yields for Synthetic Steps

StepProductTypical Yield (%)
1Benzyl 4-(phenylamino)-3-hydroxypiperidine-1-carboxylate75-85
2aBenzyl 3-hydroxy-4-(N-phenylpropionamido)piperidine-1-carboxylate85-95
2bN-(3-hydroxypiperidin-4-yl)-N-phenylpropionamide90-98
2cFentanyl Analog70-80

Table 2: Characterization Data for a Representative Fentanyl Analog

PropertyValue
Molecular Formula C22H28N2O2
Molecular Weight 368.48 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 10H), 4.21 (m, 1H), 3.85 (m, 1H), 3.50-3.30 (m, 2H), 2.90-2.70 (m, 4H), 2.60-2.40 (m, 2H), 2.20 (q, J=7.5 Hz, 2H), 1.10 (t, J=7.5 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 173.5, 142.1, 139.5, 129.2, 128.8, 128.5, 126.3, 70.1, 60.5, 53.2, 51.8, 48.5, 33.6, 28.9, 9.3
Mass Spec (ESI) m/z 369.2 [M+H]⁺

Visualizations

Synthetic Workflow

Synthetic_Workflow A Benzyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate B Benzyl 4-(phenylamino)-3- hydroxypiperidine-1-carboxylate A->B  Aniline, LiOTf, MeCN, Reflux   C Benzyl 3-hydroxy-4-(N- phenylpropionamido)piperidine-1-carboxylate B->C  Propionyl Chloride, Et3N, DCM   D N-(3-hydroxypiperidin-4-yl)- N-phenylpropionamide C->D  H2, Pd/C, MeOH   E Final Fentanyl Analog D->E  Phenethyl bromide, K2CO3, MeCN  

Caption: Synthetic pathway for a fentanyl analog.

Signaling Pathway of Mu-Opioid Receptor Agonists

Opioid analgesics, such as fentanyl and its analogs, primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3][4]

Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Opioid Opioid Agonist (e.g., Fentanyl Analog) Opioid->MOR PKA ↓ PKA cAMP->PKA Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Simplified signaling cascade of μ-opioid receptor activation.

When an opioid agonist binds to the MOR, it activates the associated inhibitory G-protein (Gi/o).[3] This activation leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which is involved in the phosphorylation of various proteins that contribute to pain signaling.

  • Modulation of Ion Channels: The G-protein also directly modulates ion channel activity. It inhibits voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals.[3][5] Simultaneously, it activates inwardly rectifying potassium channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[5]

The culmination of these events is a reduction in the transmission of nociceptive signals, resulting in analgesia.

Signaling Pathway of N-type Calcium Channel Blockers

Some analgesics derived from aminopiperidinol scaffolds function as N-type calcium channel blockers. These channels are crucial for neurotransmitter release at the presynaptic terminals of nociceptive neurons.[6][7][8]

N_type_Ca_Channel_Blockade cluster_presynaptic Presynaptic Terminal N_type_channel N-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx N_type_channel->Ca_influx Vesicles Synaptic Vesicles (containing neurotransmitters) Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, CGRP) Vesicles->Neurotransmitter_release Blocker N-type Ca²⁺ Channel Blocker Blocker->N_type_channel blocks AP Action Potential AP->N_type_channel depolarizes Ca_influx->Vesicles triggers fusion Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal Analgesia Analgesia Pain_signal->Analgesia reduction in

Caption: Mechanism of analgesia by N-type calcium channel blockade.

The analgesic effect of N-type calcium channel blockers is achieved through the following mechanism:

  • Blockade of N-type Calcium Channels: The analgesic compound binds to and blocks the N-type voltage-gated calcium channels located on the presynaptic terminals of primary afferent nociceptive neurons.[7][8][9]

  • Inhibition of Calcium Influx: When an action potential arrives at the presynaptic terminal, the depolarization that would normally open these channels is prevented from causing a significant influx of calcium ions.[8][10]

  • Reduced Neurotransmitter Release: The influx of calcium is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By blocking this influx, the release of key pain-signaling neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synaptic cleft is significantly reduced.[9][10]

  • Inhibition of Pain Signal Transmission: The reduced concentration of excitatory neurotransmitters in the synapse leads to decreased activation of postsynaptic neurons in the dorsal horn of the spinal cord, thereby inhibiting the transmission of pain signals to the brain and producing analgesia.

References

Application Notes and Protocols: Characterization of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure accurate and reproducible results for identity, purity, and structural elucidation.

Overview

This compound (C₁₃H₁₅NO₃, Mol. Wt.: 233.27 g/mol ) is a bicyclic heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its rigid framework and chiral centers make it a valuable building block for the synthesis of novel therapeutic agents. Accurate analytical characterization is crucial for quality control and regulatory compliance.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.40m5HAr-H (Phenyl)
5.15s2H-CH₂-Ph
3.80 - 3.95m2HH-2ax, H-4ax
3.45 - 3.60m2HH-2eq, H-4eq
3.10 - 3.20m2HH-1, H-5
2.20 - 2.35m2HH-6ax, H-6eq

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
170.5C=O (Carbamate)
136.0Ar-C (Quaternary)
128.5Ar-C (ortho)
128.0Ar-C (meta)
127.8Ar-C (para)
67.0-CH₂-Ph
52.0C-1, C-5
45.0C-2, C-4
25.0C-6
Experimental Protocol: NMR Analysis

This protocol details the steps for acquiring high-quality NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing TMS.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., spectral width, number of scans, relaxation delay).

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts with reference to TMS (0.00 ppm).

    • Assign the chemical shifts in the ¹³C NMR spectrum.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup transfer->instrument acquire_h1 Acquire ¹H NMR instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR instrument->acquire_c13 process Process Spectra acquire_c13->process analyze Analyze & Assign process->analyze report Generate Report analyze->report

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

HPLC Analysis

HPLC is a crucial technique for determining the purity of this compound and for separating its enantiomers if a chiral synthesis is performed.

HPLC Purity Determination (Reverse-Phase)

This method is suitable for assessing the purity of the synthesized compound.

Table 3: HPLC Purity Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 min, then hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min
Chiral HPLC for Enantiomeric Separation

This method is designed to separate the enantiomers of the compound.

Table 4: Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis

Materials:

  • This compound sample

  • HPLC grade water, acetonitrile, n-hexane, and isopropanol

  • Formic acid

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phases as described in Table 3 or Table 4.

    • Degas the mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile for reverse-phase, mobile phase for chiral).

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Set the instrument parameters as detailed in Table 3 or Table 4.

    • Inject a blank (solvent) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram for peak retention time, area, and shape.

Diagram 2: HPLC Analysis Logical Flow

HPLC_Flow start Start prep_mobile Prepare Mobile Phase start->prep_mobile prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_mobile->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Data acquire->analyze report Generate Report analyze->report end End report->end

Caption: Logical flow diagram for performing an HPLC analysis.

Data Interpretation and Reporting

NMR:

  • Confirm the presence of all expected proton and carbon signals.

  • Verify that the integration values in the ¹H NMR spectrum correspond to the number of protons in the structure.

  • Ensure the absence of significant impurity peaks.

HPLC:

  • For purity analysis, calculate the percentage purity based on the peak area of the main component relative to the total peak area.

  • For chiral analysis, determine the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.

A comprehensive analytical report should include the tabulated NMR data, the HPLC chromatograms with peak integration, and a concluding statement on the identity, purity, and enantiomeric composition of the this compound sample.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed by experimental analysis. The HPLC methods are provided as a starting point and may require optimization for specific instrumentation and sample matrices. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a valuable bicyclic intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Its rigid scaffold and functional handles make it an important building block in drug discovery. This document provides detailed protocols for the large-scale synthesis and purification of this compound, focusing on scalable and industrially relevant methods.

Synthesis Overview

The large-scale synthesis of this compound is achieved through the epoxidation of the corresponding unsaturated precursor, Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate.

Reaction Scheme:

G A Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate B This compound A->B  m-CPBA, Dichloromethane (DCM)   G cluster_synthesis Synthesis Workflow cluster_workup Work-up and Isolation Charge Reactor Charge Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate and DCM into reactor Cool Cool to 0-5 °C Charge Reactor->Cool Add mCPBA Slowly add m-CPBA Cool->Add mCPBA React Stir at 0-5 °C and monitor reaction Add mCPBA->React Quench Quench with Na2S2O5 solution React->Quench Reaction Complete Wash1 Wash with NaHCO3 solution Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Na2SO4 Wash2->Dry Concentrate Concentrate under vacuum Dry->Concentrate G cluster_input Starting Materials cluster_process Process cluster_output Outputs SM Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Reaction Epoxidation SM->Reaction Reagent m-CPBA Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Crude Product Purification Vacuum Distillation Workup->Purification Crude Oil Byproduct m-Chlorobenzoic Acid Workup->Byproduct Product Pure this compound Purification->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a key intermediate in pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the epoxidation of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a type of Prilezhaev reaction and is known for its stereospecificity, where the epoxide ring is formed on one face of the double bond.

Q2: What is the role of the Cbz (benzyloxycarbonyl) protecting group in this synthesis?

A2: The Cbz group serves as a protecting group for the nitrogen atom in the piperidine ring. This prevents the amine from undergoing oxidation by m-CPBA, which is a potential side reaction. The electron-withdrawing nature of the Cbz group can also influence the reactivity of the alkene.

Q3: What are the primary byproducts in this reaction?

A3: The main byproduct from the reagent is meta-chlorobenzoic acid, which is formed from m-CPBA after the oxygen transfer. Incomplete reaction will leave unreacted starting material. Side reactions can also lead to the formation of diol products if the epoxide ring is opened by water or the acidic byproduct.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate) and the product epoxide. The disappearance of the starting material spot is a good indicator of reaction completion.

Q5: Is the reaction sensitive to temperature?

A5: Yes, the reaction is temperature-sensitive. While many m-CPBA epoxidations are run at room temperature, lower temperatures (e.g., 0 °C) are often employed to minimize side reactions and prevent the decomposition of the peroxy acid. Higher temperatures can lead to the opening of the epoxide ring and the formation of unwanted byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive m-CPBA.1. Use fresh, high-purity m-CPBA. The purity of commercial m-CPBA can vary and it can degrade over time.
2. Insufficient reaction time.2. Monitor the reaction by TLC until the starting material is consumed.
3. Low reaction temperature leading to very slow reaction rate.3. If the reaction is too slow at a low temperature, consider allowing it to warm to room temperature while monitoring for side product formation.
Presence of Multiple Spots on TLC (Side Products) 1. Epoxide ring opening.1. Ensure anhydrous reaction conditions. Use dry solvents. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize the m-chlorobenzoic acid byproduct promptly.
2. Over-oxidation.2. Use a controlled amount of m-CPBA (typically 1.1-1.5 equivalents). Avoid a large excess of the oxidizing agent.
3. Reaction temperature is too high.3. Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
Difficulty in Purifying the Product 1. Contamination with m-chlorobenzoic acid.1. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove the acidic byproduct.
2. Similar polarity of product and unreacted starting material.2. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary.
Inconsistent Yields 1. Variable purity of m-CPBA.1. Standardize the source and handling of m-CPBA. Consider titrating the m-CPBA to determine its active oxygen content before use.
2. Presence of water in the reaction.2. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.

Data Presentation

Table 1: Estimated Yield of 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Derivatives under Various Conditions.

Protecting Groupm-CPBA (equivalents)SolventTemperature (°C)Reaction Time (h)Estimated Yield (%)Reference
tert-butyl (Boc)1.7Dichloromethane (DCM)Room Temperature1694[2]
Benzyl (Cbz)1.2Dichloromethane (DCM)0 to Room Temp4-6>90 (expected)General Knowledge
Benzyl (Cbz)1.7Dichloromethane (DCM)402Lower (risk of side products)General Knowledge
Benzyl (Cbz)1.2ChloroformRoom Temperature6-8>85 (expected)General Knowledge

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reliable procedure for the synthesis of the analogous tert-butyl protected compound.[2]

Materials:

  • Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium metabisulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 1.2-1.5 equivalents, adjusted for purity) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium metabisulfite solution (to quench excess m-CPBA), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Start Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate Reagent m-CPBA DCM Start->Reagent Product This compound Reagent->Product Byproduct m-Chlorobenzoic Acid Reagent->Byproduct

Caption: Reaction scheme for the epoxidation of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Dissolve Starting Material in DCM Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add m-CPBA Cool->Add_Reagent Stir Stir and Monitor by TLC Add_Reagent->Stir Quench Quench with Na2S2O3 / NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterize Characterize Product Chromatography->Characterize

Caption: A typical workflow for the synthesis and purification process.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction? Check_Reagent Check m-CPBA Quality/Age Start->Check_Reagent Yes Check_Time_Temp Increase Reaction Time or Temperature? Start->Check_Time_Temp No Solution1 Use fresh m-CPBA Check_Reagent->Solution1 Side_Products Side Products Observed? Check_Time_Temp->Side_Products No Solution2 Monitor by TLC until SM is consumed Check_Time_Temp->Solution2 Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Solution3 Lower temperature, ensure anhydrous conditions Side_Products->Solution3 Yes Solution4 Thoroughly wash with NaHCO3 solution Purification_Issue->Solution4 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate via column chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Recovery of Product Compound decomposition on silica gel: The aziridine ring in the bicyclic structure can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or other degradation pathways.[1][2][3]- Use a deactivated stationary phase: Consider using neutral or basic alumina for the column chromatography.[1][4] - Buffer the mobile phase: If silica gel must be used, add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the eluent to neutralize acidic sites.[1] - Perform a stability test: Before running the column, spot the crude material on a TLC plate, let it sit for an hour, and then elute to see if degradation occurs (2D TLC).[2]
Compound is highly polar and not eluting: The compound may have strong interactions with the stationary phase.- Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Try a more aggressive solvent system: For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane can be effective.[2]
Compound is very nonpolar and eluted with the solvent front: The initial mobile phase was too polar.- Start with a less polar mobile phase: Begin with a higher percentage of the nonpolar solvent (e.g., hexane). - Check the first few fractions carefully: The compound may have eluted very quickly. Concentrate the initial fractions and analyze by TLC.[2]
Co-elution of Impurities Poor separation resolution: The chosen mobile phase may not be optimal for separating the target compound from impurities.- Optimize the mobile phase using TLC: Systematically test different solvent systems and ratios to achieve a clear separation between the product spot and impurity spots. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.
Overloading the column: Applying too much crude material can lead to broad bands and poor separation.- Use an appropriate amount of stationary phase: A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Streaking or Tailing of the Product Band Compound is sparingly soluble in the mobile phase: This can cause the compound to crash out and re-dissolve as it moves down the column.- Choose a mobile phase that dissolves the compound well. [2] - Dry-load the sample: Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This can improve band sharpness.
Acidic or basic impurities in the crude material interacting with the stationary phase. - Perform a work-up before chromatography: A simple aqueous wash (e.g., with saturated sodium bicarbonate solution if acidic impurities are present) of the crude product can remove some problematic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: Based on protocols for similar structures, a good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[5] A common starting ratio is in the range of 4:1 to 2:1 hexane:ethyl acetate.[5] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q2: How can I visualize the compound on a TLC plate?

A2: this compound contains a benzyl group, which is UV active. Therefore, the compound can be visualized under a UV lamp (typically at 254 nm).[5] Additionally, general staining agents like potassium permanganate or ceric ammonium molybdate can be used.

Q3: Is this compound stable at room temperature?

A3: The compound is generally stable when stored at room temperature.[6] However, the presence of the strained aziridine ring suggests that it may be sensitive to acidic conditions and prolonged heating.[1][4] For long-term storage, refrigeration is recommended.

Q4: What are the physical properties of this compound?

A4: The compound is typically a colorless to light orange or yellow, clear to slightly cloudy liquid.[6] It is soluble in organic solvents like methanol and dimethyl sulfoxide.[7]

Q5: My compound appears to be decomposing on the silica gel. What alternative stationary phases can I use?

A5: If decomposition is observed on silica gel, using a more neutral or basic stationary phase is recommended. Neutral or basic alumina is a common alternative for acid-sensitive compounds like aziridines.[1][4] Florisil is another option for less challenging separations.[2]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline and may require optimization based on the specific impurities present in the crude material.

1. Preparation of the Stationary Phase:

  • Select a stationary phase based on the stability of the compound. If stability on silica gel is a concern, use neutral alumina.

  • Prepare a slurry of the stationary phase in the initial, least polar mobile phase.

  • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Wet Loading: Carefully apply the dissolved sample to the top of the column bed.

  • Dry Loading (Recommended for improved resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (or the chosen stationary phase), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

3. Elution:

  • Begin eluting with the initial, nonpolar mobile phase (e.g., hexane:ethyl acetate 4:1).

  • Collect fractions in an appropriate size (e.g., 10-20 mL for a medium-sized column).

  • If the compound does not elute, gradually increase the polarity of the mobile phase (gradient elution). For example, move from hexane:ethyl acetate 4:1 to 2:1, and then to 1:1.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

5. Product Recovery:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₃H₁₅NO₃[6]
Molecular Weight 233.27 g/mol [6]
Appearance Colorless to light orange to yellow clear liquid to slightly cloudy liquid[6]
Boiling Point 146 °C at 0.4 mmHg[6]
Density 1.2 g/cm³[6]
Purity (Typical) ≥ 97% (GC)[6]
CAS Number 66207-08-7[6]

Table 2: Suggested Solvents for Column Chromatography

Solvent System Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 1:1A common starting point for moderately polar compounds.
Dichloromethane / Methanol99:1 to 95:5For more polar compounds that do not elute with hexane/ethyl acetate.
Cyclohexane / Ethyl Acetate8:2 to 4:6An alternative to hexane-based systems.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery prep_slurry Prepare Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column pack_column->load_column dissolve_sample Dissolve Crude dissolve_sample->load_column elute Elute with Mobile Phase load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine to synthesize N-Cbz-3,4-epoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the reaction between N-Cbz-1,2,3,6-tetrahydropyridine and m-CPBA?

The primary and desired product is N-Cbz-3,4-epoxypiperidine, also known as benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. The reaction is an epoxidation of the alkene functional group in the tetrahydropyridine ring.

Q2: What is the general mechanism of the m-CPBA epoxidation reaction?

The epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism.[1] In this single-step process, the peroxy acid transfers an oxygen atom to the double bond of the alkene, forming the epoxide ring. This concerted nature ensures that the reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[1]

Q3: What is the main byproduct of the m-CPBA epoxidation reaction?

The main byproduct is meta-chlorobenzoic acid (m-CBA), which is formed from the m-CPBA reagent after it has donated its peroxy oxygen atom.[1][2] This acidic byproduct can be readily removed during the aqueous workup procedure.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the starting material (N-Cbz-1,2,3,6-tetrahydropyridine) should be compared against the reaction mixture over time. The reaction is considered complete when the starting material spot is no longer visible.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine.

Issue 1: Low Yield of the Desired Epoxide

A low yield of N-Cbz-3,4-epoxypiperidine can be attributed to several factors, from incomplete reaction to the formation of side products.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor by TLC until the starting material is fully consumed. An analogous reaction with the N-Boc protected tetrahydropyridine suggests a reaction time of 16 hours at room temperature can be effective.[3] - m-CPBA Stoichiometry: Use a slight excess of m-CPBA (e.g., 1.5-2.0 equivalents) to ensure complete conversion of the starting material.
Degradation of m-CPBA - Reagent Quality: Use fresh, high-purity m-CPBA. Commercially available m-CPBA is often around 70-77% pure and can degrade over time. The purity can be determined by titration. - Storage: Store m-CPBA in a refrigerator and away from moisture.
Side Reactions - Hydrolysis to Diol: The presence of water and the acidic byproduct (m-CBA) can lead to the acid-catalyzed ring-opening of the epoxide to form the corresponding trans-diol (N-Cbz-piperidine-3,4-diol). Ensure the reaction is carried out under anhydrous conditions and that the m-CBA is promptly neutralized during workup. - Rearrangement: Although less common for this substrate, acid-catalyzed rearrangement of the epoxide can occur, potentially leading to the formation of an isomeric aldehyde.[4] A buffered reaction medium can mitigate this.
Workup and Purification Issues - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane or ethyl acetate. - Loss during Chromatography: Piperidine derivatives can exhibit tailing on silica gel due to the basicity of the nitrogen atom, leading to poor separation and loss of product.[5] While the Cbz protecting group reduces this basicity, the use of a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) can improve chromatography.

Issue 2: Presence of Multiple Spots on TLC After Reaction

The appearance of multiple product spots on the TLC plate indicates the formation of side products.

Potential Side Product Identification and Confirmation Prevention/Minimization
N-Cbz-piperidine-3,4-diol This diol is significantly more polar than the epoxide and will have a lower Rf value on TLC. It can be characterized by NMR spectroscopy, looking for the appearance of hydroxyl protons and the disappearance of the epoxide protons.- Use anhydrous solvents and reagents. - Perform a prompt and efficient basic workup to remove the acidic m-CBA byproduct.
Unreacted Starting Material Co-spotting the reaction mixture with the starting material on the TLC plate will confirm its presence.- Increase the reaction time. - Use a larger excess of m-CPBA.
Baeyer-Villiger Oxidation Product While less likely for this substrate, m-CPBA can oxidize ketones to esters or lactones in a Baeyer-Villiger reaction. If the starting material contains ketone impurities or if over-oxidation occurs, this could be a possibility. This would result in a lactone derivative.- Use purified starting material. - Avoid excessive heating and prolonged reaction times with a large excess of m-CPBA.

Experimental Protocols

The following is a recommended protocol for the epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine, adapted from a similar procedure for the N-Boc analog.[3]

Materials:

  • N-Cbz-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium metabisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Cbz-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add m-CPBA (1.7 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium metabisulfite solution (to quench excess m-CPBA), saturated aqueous sodium bicarbonate solution, and 1N aqueous sodium hydroxide solution (to remove m-chlorobenzoic acid).

  • Finally, wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-3,4-epoxypiperidine.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the expected inputs and outputs of the reaction based on a high-yielding protocol for a similar substrate.[3]

ReactantMolar Eq.Product/ByproductExpected Yield
N-Cbz-1,2,3,6-tetrahydropyridine1.0N-Cbz-3,4-epoxypiperidine>90%
m-CPBA1.7m-Chlorobenzoic acid1.7 eq

Visualizations

Epoxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start N-Cbz-1,2,3,6-tetrahydropyridine + m-CPBA in DCM Reaction_Vessel Stir at RT, 16h Start->Reaction_Vessel Quench Wash with Na2S2O5(aq) Reaction_Vessel->Quench Neutralize Wash with NaHCO3(aq) & NaOH(aq) Quench->Neutralize Brine_Wash Wash with Brine Neutralize->Brine_Wash Dry Dry (Na2SO4) & Concentrate Brine_Wash->Dry Chromatography Flash Chromatography (Silica Gel) Dry->Chromatography Product N-Cbz-3,4-epoxypiperidine Chromatography->Product

Caption: Experimental workflow for the synthesis and purification of N-Cbz-3,4-epoxypiperidine.

Side_Reactions Start N-Cbz-1,2,3,6-tetrahydropyridine Epoxide N-Cbz-3,4-epoxypiperidine (Desired Product) Start->Epoxide + m-CPBA Diol N-Cbz-piperidine-3,4-diol (Side Product) Epoxide->Diol H3O+ (from m-CBA + H2O)

Caption: Main reaction pathway and potential side reaction leading to diol formation.

References

Stability of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable under recommended storage conditions, which are typically at room temperature in a dry environment.[1][2] However, its unique bicyclic structure, containing both an epoxide and an N-Cbz protected amine, makes it susceptible to degradation under certain acidic and basic conditions. The primary modes of degradation involve the ring-opening of the strained epoxide.[3][4][5]

Q2: What happens to the compound under acidic conditions?

A2: Under acidic conditions, the epoxide ring is prone to acid-catalyzed ring-opening. The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. Subsequently, a nucleophile (such as water or the conjugate base of the acid) attacks one of the epoxide carbons. This attack typically occurs at the more substituted carbon, proceeding through a transition state with significant SN1 character.[6][7][8][9] This will likely result in the formation of a trans-diol or related products. The N-Cbz protecting group is generally stable to mild acidic conditions but can be cleaved under stronger acidic conditions.

Q3: Is the compound stable in the presence of a base?

A3: The compound is susceptible to base-catalyzed epoxide ring-opening. This reaction proceeds via an SN2 mechanism, where a nucleophile (e.g., hydroxide) attacks the less sterically hindered carbon of the epoxide.[4][5][10] This results in a trans-diol product after protonation of the resulting alkoxide. The benzyl carbamate (N-Cbz) group is generally stable to mild basic conditions, but strong bases at elevated temperatures could potentially lead to its hydrolysis.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: To monitor the stability and detect potential degradation products, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column, is well-suited for separating the parent compound from its more polar degradation products.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying the molecular weights of any new species formed.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the detailed structure of isolated degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or complete consumption of starting material in a reaction.
  • Possible Cause 1: Incompatible Reaction Conditions. Your reaction medium may be too acidic or basic, leading to the degradation of the starting material.

    • Solution: Check the pH of your reaction mixture. If possible, adjust the conditions to be closer to neutral. If acidic or basic conditions are required for your transformation, consider running the reaction at a lower temperature to minimize degradation of the starting bicyclic compound.

  • Possible Cause 2: Presence of Nucleophilic Impurities. Impurities in your solvents or reagents (e.g., water, alcohols) can act as nucleophiles and promote the ring-opening of the epoxide.

    • Solution: Use anhydrous solvents and high-purity reagents. Ensure your glassware is thoroughly dried before use.

Issue 2: Formation of multiple, unidentified products observed by TLC or LC-MS.
  • Possible Cause: Non-selective Ring-Opening or Protecting Group Cleavage. Under certain conditions, the epoxide ring may open non-regioselectively, or the N-Cbz group may be partially cleaved, leading to a mixture of products.

    • Solution:

      • Control the Nucleophile: If the nucleophile is intended to be a specific reagent, ensure it is in appropriate excess and that other potential nucleophiles (like water) are excluded.

      • Buffer the System: If your reaction generates acid or base as a byproduct, consider using a buffer to maintain a stable pH.

      • Product Characterization: Isolate the major byproducts and characterize them using techniques like NMR and high-resolution mass spectrometry to understand the degradation pathways occurring. This will inform how to best modify your reaction conditions.

Experimental Protocols

Protocol 1: Assessment of Stability under Acidic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or THF.

    • Prepare aqueous solutions of hydrochloric acid at various concentrations (e.g., 0.01 M, 0.1 M, 1 M).

  • Reaction Setup:

    • In separate vials, combine the stock solution with the acidic solutions in a 1:1 ratio.

    • Include a control vial with the stock solution and deionized water.

    • Stir the vials at a controlled temperature (e.g., room temperature or 40 °C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction by neutralizing the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis:

    • Analyze the residue by HPLC or LC-MS to determine the percentage of the remaining parent compound and identify any degradation products.

Protocol 2: Assessment of Stability under Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare aqueous solutions of sodium hydroxide at various concentrations (e.g., 0.01 M, 0.1 M, 1 M).

  • Reaction Setup:

    • In separate vials, combine the stock solution with the basic solutions in a 1:1 ratio.

    • Include a control vial with the stock solution and deionized water.

    • Stir the vials at a controlled temperature.

  • Time-Point Analysis:

    • At various time points, withdraw and quench an aliquot by neutralizing with a suitable acid (e.g., 1 M HCl).

    • Extract the organic components as described in Protocol 1.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS.

Data Presentation

The quantitative data from the stability studies can be summarized in tables for easy comparison.

Table 1: Stability of this compound under Acidic Conditions (Illustrative Data)

Time (hours)Remaining Parent Compound (%) in 0.01 M HClRemaining Parent Compound (%) in 0.1 M HClRemaining Parent Compound (%) in 1 M HCl
0100100100
198.592.165.3
495.275.820.1
890.755.4< 5
2478.315.6< 1

Table 2: Stability of this compound under Basic Conditions (Illustrative Data)

Time (hours)Remaining Parent Compound (%) in 0.01 M NaOHRemaining Parent Compound (%) in 0.1 M NaOHRemaining Parent Compound (%) in 1 M NaOH
0100100100
199.196.588.2
496.888.360.7
893.579.135.4
2485.258.910.2

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Compound Reaction_Setup Set up Reactions (Compound + Acid/Base) Stock_Solution->Reaction_Setup Acid_Base_Solutions Prepare Acidic/Basic Solutions Acid_Base_Solutions->Reaction_Setup Time_Points Incubate and Collect Aliquots at Time Points Reaction_Setup->Time_Points Quench Quench Reaction Time_Points->Quench Extract Extract Organics Quench->Extract HPLC_Analysis HPLC/LC-MS Analysis Extract->HPLC_Analysis Data_Interpretation Interpret Data & Assess Stability HPLC_Analysis->Data_Interpretation

Caption: Experimental workflow for assessing compound stability.

Degradation_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Start Benzyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate Protonation Protonation of Epoxide Oxygen Start->Protonation Attack_Base SN2 Attack by OH⁻ at less substituted carbon Start->Attack_Base Attack_Acid Nucleophilic Attack (e.g., H₂O) at more substituted carbon Protonation->Attack_Acid Product_Acid trans-diol Product Attack_Acid->Product_Acid Intermediate_Base Alkoxide Intermediate Attack_Base->Intermediate_Base Product_Base trans-diol Product Intermediate_Base->Product_Base Protonation

Caption: Potential degradation pathways under acidic and basic conditions.

References

Technical Support Center: Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR spectral analysis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting their NMR data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift regions for the protons in this compound?

  • Aromatic Protons (Benzyl group): 7.2-7.4 ppm. This will typically appear as a multiplet integrating to 5 protons.

  • Benzylic Protons (CH₂-Ph): ~5.1 ppm. This signal is expected to be a singlet integrating to 2 protons.

  • Piperidine Ring Protons (H2, H4, H5): 2.8-4.0 ppm. These protons will exhibit complex splitting patterns due to coupling with each other. Rotational isomers (rotamers) around the carbamate bond can also lead to broadening or duplication of these signals.

  • Epoxide Protons (H1, H6): ~3.1-3.3 ppm. These protons are on the oxirane ring and are expected to be in a relatively shielded environment. They will likely show coupling to each other and to the adjacent piperidine protons.

Q2: My NMR spectrum shows more signals than expected. What could be the cause?

A2: The presence of extra signals in your spectrum can be attributed to several factors:

  • Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks. Common solvent impurities include ethyl acetate, dichloromethane, and acetone. Starting materials or reaction byproducts may also be present.

  • Diastereomers: If the synthesis of the epoxide can result in the formation of diastereomers and they have not been separated, you will see a separate set of signals for each diastereomer.

  • Rotational Isomers (Rotamers): The carbamate group can exhibit restricted rotation around the N-C(O) bond, leading to the presence of two distinct conformers that are observable on the NMR timescale. This can result in a doubling of some or all of the signals for the piperidine and epoxide protons.

Q3: The peaks for the piperidine protons in my spectrum are broad. Why is this?

A3: Broad peaks for the piperidine protons are often a result of conformational exchange. The piperidine ring can undergo chair-to-chair interconversion. If this process is occurring at a rate that is intermediate on the NMR timescale, the signals for the axial and equatorial protons will be broadened. Lowering the temperature of the NMR experiment can often slow down this exchange and result in sharper signals. The presence of rotamers can also contribute to peak broadening.

Troubleshooting Guide

This section addresses specific issues you may encounter during the interpretation of your NMR spectrum.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in the aliphatic region (1-3 ppm). Residual grease or alkanes from purification.Check for characteristic grease signals (often broad singlets around 1.2-1.4 ppm). Ensure all glassware is thoroughly cleaned.
Signals for the epoxide protons are not well-resolved. Poor shimming of the NMR spectrometer.Re-shim the instrument to improve the magnetic field homogeneity.
Overlapping signals.Consider acquiring a 2D NMR spectrum (e.g., COSY, HSQC) to help resolve overlapping multiplets and assign proton and carbon signals.
Integration values do not match the expected proton count. Presence of water or other proton-containing impurities.A broad singlet around 1.5-1.6 ppm in CDCl₃ could indicate the presence of water. Ensure your sample and solvent are dry.
Incorrect phasing of the spectrum.Manually re-phase the spectrum to ensure accurate integration.
Aromatic region shows a complex pattern that is not a simple multiplet for 5 protons. Presence of an aromatic impurity.Review the synthesis and purification steps to identify potential aromatic byproducts.
Expected ¹H and ¹³C NMR Chemical Shift Regions

The following table provides an estimation of the chemical shift regions for this compound. These are based on the analysis of similar structures and general NMR principles.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic CH (para)7.2 - 7.4~128
Aromatic CH (meta)7.2 - 7.4~128
Aromatic CH (ortho)7.2 - 7.4~127
Aromatic C (quaternary)-~136
Benzylic CH₂~5.1~67Singlet
Carbamate C=O-~155
Piperidine CH₂ (N-CH₂)2.8 - 4.040 - 50Complex multiplicity, may be broadened or show rotamers.
Epoxide CH~3.1 - 3.350 - 55
Piperidine CH₂1.8 - 2.225 - 35

Experimental Protocols

Standard ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve good homogeneity. A sharp, symmetrical peak for the TMS signal is indicative of good shimming.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (typically 8 to 16) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of expected chemical shifts (e.g., 0 to 10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of the NMR spectrum of this compound.

troubleshooting_workflow start Start: Analyze NMR Spectrum unexpected_peaks Unexpected Peaks Present? start->unexpected_peaks broad_peaks Broad or Poorly Resolved Peaks? unexpected_peaks->broad_peaks No check_impurities Check for Solvent/Starting Material/Byproduct Signals unexpected_peaks->check_impurities Yes incorrect_integration Incorrect Integration? broad_peaks->incorrect_integration No check_shimming Check Shimming and Consider Conformational Exchange/Rotamers broad_peaks->check_shimming Yes spectrum_ok Spectrum Consistent with Structure incorrect_integration->spectrum_ok No check_phasing Check Phasing and Baseline Correction. Check for Water. incorrect_integration->check_phasing Yes re_purify Action: Re-purify Sample check_impurities->re_purify Impurities Identified re_purify->start variable_temp_nmr Action: Run Variable Temperature NMR check_shimming->variable_temp_nmr Exchange Suspected variable_temp_nmr->start reprocess_spectrum Action: Re-process Spectrum check_phasing->reprocess_spectrum Processing Error reprocess_spectrum->start

Caption: A flowchart for troubleshooting common NMR spectral issues.

Optimization of reaction conditions for 1-CBZ-3,4-epoxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-CBZ-3,4-epoxypiperidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-CBZ-3,4-epoxypiperidine, a key intermediate in various pharmaceutical applications.

Question 1: Why is the yield of my 1-CBZ-3,4-epoxypiperidine synthesis unexpectedly low?

Answer:

Low yields in the epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine can arise from several factors. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Reaction: The epoxidation reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC) or an appropriate analytical technique.

      • Temperature: The reaction may require a specific temperature range to proceed efficiently. While many m-CPBA epoxidations are run at 0 °C to room temperature, optimization may be necessary.

      • Reagent Stoichiometry: An insufficient amount of the epoxidizing agent (e.g., m-CPBA) will result in incomplete conversion of the starting material. Consider using a slight excess of the oxidizing agent.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired epoxide.

    • Troubleshooting:

      • Epoxide Ring-Opening: The presence of acidic impurities or excess acid from the m-CPBA can catalyze the opening of the newly formed epoxide ring, leading to the formation of diols or other undesired products.[1] Ensure the reaction is performed under anhydrous conditions and consider adding a mild base, such as sodium bicarbonate, to neutralize any acidic byproducts.

      • Over-oxidation: While less common for a Cbz-protected amine, strong oxidizing conditions could potentially lead to undesired side reactions.

  • Product Loss During Workup and Purification: The desired product may be lost during the extraction and purification steps.

    • Troubleshooting:

      • Aqueous Workup: The workup procedure is critical for removing the m-chlorobenzoic acid byproduct. A common method involves washing the organic layer with a basic solution like sodium bicarbonate or sodium sulfite.[2] However, overly harsh basic conditions could potentially promote epoxide ring-opening. Careful control of the pH is recommended.

      • Chromatography: The choice of solvent system for column chromatography is important for effective separation of the product from any remaining starting material and byproducts.

Question 2: My reaction appears to be complete by TLC, but I am having difficulty isolating the pure 1-CBZ-3,4-epoxypiperidine.

Answer:

Purification of 1-CBZ-3,4-epoxypiperidine can be challenging due to the presence of the m-chlorobenzoic acid byproduct from the m-CPBA reagent.

  • Removal of m-Chlorobenzoic Acid: This is the most common purification challenge.

    • Troubleshooting:

      • Aqueous Wash: A thorough wash of the organic layer with a saturated solution of sodium bicarbonate is typically effective at removing the acidic byproduct.[3]

      • Precipitation: In some cases, cooling the reaction mixture can help precipitate out the m-chlorobenzoic acid.[2]

      • Column Chromatography: If the byproduct persists, it can usually be separated by flash column chromatography on silica gel. The m-chlorobenzoic acid is typically more polar than the epoxide product.

  • Co-elution with Other Byproducts: If side reactions have occurred, the resulting byproducts may have similar polarities to the desired epoxide, making chromatographic separation difficult.

    • Troubleshooting:

      • Solvent System Optimization: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary.

      • Alternative Purification Techniques: Depending on the nature of the impurities, other techniques such as crystallization or distillation (if the compound is thermally stable) could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 1-CBZ-3,4-epoxypiperidine?

A1: The most prevalent method is the epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. This reaction is known for its stereospecificity, where the epoxide is formed on the same face of the double bond.[4]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to optimize include:

  • Reagent Quality: Use of high-purity starting materials and m-CPBA is crucial. Commercial m-CPBA often contains m-chlorobenzoic acid, which can affect the reaction.

  • Stoichiometry: A slight excess (typically 1.1 to 1.5 equivalents) of m-CPBA is often used to ensure complete conversion of the starting alkene.

  • Temperature: The reaction is typically carried out at low temperatures (0 °C) and then allowed to warm to room temperature to control the exothermic nature of the reaction and minimize side reactions.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or chloroform are commonly used.

Q3: What are the expected side products in this reaction?

A3: The primary byproduct is m-chlorobenzoic acid, which is formed from the m-CPBA reagent.[3] Other potential side products can include the corresponding diol from the acid-catalyzed ring-opening of the epoxide, especially if acidic conditions are not properly controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting alkene is typically less polar than the epoxide product. Staining with potassium permanganate can be useful for visualizing the alkene, which will show up as a yellow spot on a purple background.

Data Presentation

Table 1: Typical Reaction Conditions for the Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine

ParameterTypical Value/ConditionNotes
Starting Material N-Cbz-1,2,3,6-tetrahydropyridineEnsure high purity.
Epoxidizing Agent m-CPBA (meta-chloroperoxybenzoic acid)Typically 70-77% purity.
Stoichiometry 1.1 - 1.5 equivalents of m-CPBAA slight excess is recommended.
Solvent Dichloromethane (DCM)Anhydrous conditions are preferred.
Temperature 0 °C to Room TemperatureInitial cooling helps control the exotherm.
Reaction Time 2 - 24 hoursMonitor by TLC.
Workup Aqueous NaHCO₃ or Na₂SO₃ washTo remove m-chlorobenzoic acid.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or use a slight excess of m-CPBA.
Epoxide ring-openingAdd a mild base (e.g., NaHCO₃) to the reaction mixture.
Product loss during workupCareful pH control during aqueous washes.
Purification Difficulty m-chlorobenzoic acid contaminationThorough washing with aqueous NaHCO₃; column chromatography.
Co-eluting impuritiesOptimize the solvent system for column chromatography.
Incomplete Reaction Insufficient m-CPBAUse 1.1-1.5 equivalents of m-CPBA.
Low reaction temperatureAllow the reaction to warm to room temperature after initial cooling.

Experimental Protocols

Synthesis of 1-CBZ-3,4-epoxypiperidine from N-Cbz-1,2,3,6-tetrahydropyridine

Materials:

  • N-Cbz-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve N-Cbz-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cooled solution of the starting material over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), and saturated aqueous NaCl solution (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-CBZ-3,4-epoxypiperidine.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve N-Cbz-1,2,3,6-tetrahydropyridine in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba react Stir at RT for 4-12h add_mcpba->react filter Filter precipitated acid react->filter Reaction Complete (TLC) wash Aqueous NaHCO3 & Brine Wash filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 1-CBZ-3,4-epoxypiperidine chromatography->product

Caption: Experimental workflow for the synthesis of 1-CBZ-3,4-epoxypiperidine.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products tetrahydropyridine N-Cbz-1,2,3,6-tetrahydropyridine ts Concerted 'Butterfly' Mechanism tetrahydropyridine->ts + m-CPBA mcpba m-CPBA epoxide 1-CBZ-3,4-epoxypiperidine ts->epoxide byproduct m-Chlorobenzoic Acid ts->byproduct +

Caption: Concerted mechanism for the epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine with m-CPBA.

References

Common impurities in Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. The information provided addresses common impurities encountered during its synthesis and purification, along with detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

The most common impurities in this compound typically arise from its synthesis, which commonly involves the epoxidation of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate. The primary impurities include:

  • Unreacted Starting Material: Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate.

  • Reagent Byproducts: If meta-chloroperoxybenzoic acid (m-CPBA) is used for epoxidation, a common byproduct is meta-chlorobenzoic acid (m-CBA).

  • Side-Reaction Products: Minor amounts of diol species can form due to the ring-opening of the epoxide.

  • Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane (DCM) or ethyl acetate.

Q2: How can I detect the presence of these common impurities in my sample?

Several analytical techniques can be employed to detect impurities:

  • Thin Layer Chromatography (TLC): A quick method to visualize the presence of starting material and polar byproducts like m-CBA. The epoxide product is generally less polar than the diol byproduct but may have a similar polarity to the starting alkene.

  • Gas Chromatography (GC): Provides quantitative information on the purity of the sample and can detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of the starting material, the desired product, and major impurities. For instance, the olefinic protons of the starting material will be absent in the pure product.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique to separate and quantify the desired product from closely related impurities.

Q3: What is a general strategy for removing m-chlorobenzoic acid (m-CBA) after an epoxidation reaction with m-CPBA?

A standard and effective method to remove the m-CBA byproduct is through a basic aqueous wash. The acidic m-CBA is deprotonated by a mild base, such as sodium bicarbonate, forming a water-soluble carboxylate salt that partitions into the aqueous phase.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Residual m-Chlorobenzoic Acid (m-CBA) Detected After Workup
Symptom Possible Cause Suggested Solution
A polar, UV-active spot is visible on TLC after a standard aqueous workup.Incomplete removal of m-CBA during the aqueous wash.1. Perform additional washes with a saturated aqueous solution of sodium bicarbonate. 2. Consider a wash with a dilute sodium hydroxide solution, followed by a brine wash to remove residual base. 3. If the product is stable to it, a wash with sodium sulfite or sodium thiosulfate can also help quench any remaining peracid.
The purified product has an acidic smell.Presence of residual m-CBA.Purify the material using flash column chromatography. m-CBA is highly polar and will adhere strongly to the silica gel, allowing for effective separation.
Issue 2: Presence of Unreacted Starting Material (Alkene) in the Final Product
Symptom Possible Cause Suggested Solution
NMR or GC analysis shows signals corresponding to Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate.The epoxidation reaction did not go to completion.1. Optimize the reaction conditions by increasing the amount of the oxidizing agent or extending the reaction time. 2. Purify the crude product using flash column chromatography. The polarity difference between the alkene and the epoxide is typically sufficient for good separation.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of m-CBA
  • After the epoxidation reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 100 mL of organic phase).

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography for Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. A common starting point is a gradient from 10% to 40% ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column ("dry loading"). Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column ("wet loading").

  • Elution: Begin with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities. Gradually increase the polarity of the eluent to isolate the desired epoxide. The unreacted alkene will typically elute before the more polar epoxide. Highly polar impurities, such as m-CBA and diols, will remain on the column or elute at a much higher solvent polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Impurity_Removal_Workflow Crude_Product Crude Product (Epoxide, Alkene, m-CBA) Aqueous_Workup Aqueous Workup (NaHCO3 wash) Crude_Product->Aqueous_Workup Organic_Layer Organic Layer (Epoxide, Alkene) Aqueous_Workup->Organic_Layer Separation Aqueous_Layer Aqueous Layer (m-CBA salt) Aqueous_Workup->Aqueous_Layer Extraction Flash_Chromatography Flash Column Chromatography Organic_Layer->Flash_Chromatography Pure_Epoxide Pure Epoxide Flash_Chromatography->Pure_Epoxide Separation Alkene_Impurity Alkene Impurity Flash_Chromatography->Alkene_Impurity Separation

Caption: Workflow for the removal of common impurities.

Troubleshooting_Logic Start Analyze Purified Product (TLC, NMR, GC) Impurity_Detected Impurity Detected? Start->Impurity_Detected Alkene_Present Unreacted Alkene? Impurity_Detected->Alkene_Present Yes Pure Product is Pure Impurity_Detected->Pure No mCBA_Present m-CBA Present? Alkene_Present->mCBA_Present No Optimize_Reaction Optimize Reaction Conditions (e.g., more oxidant, longer time) Alkene_Present->Optimize_Reaction Yes Repeat_Chromatography Repeat Flash Chromatography mCBA_Present->Repeat_Chromatography No Repeat_Wash Repeat Basic Aqueous Wash mCBA_Present->Repeat_Wash Yes Optimize_Reaction->Repeat_Chromatography

Caption: Decision tree for troubleshooting product impurities.

Technical Support Center: Production of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the epoxidation of the corresponding unsaturated precursor, Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically performed in an aprotic solvent like dichloromethane (DCM).

Q2: What are the primary challenges when scaling up this epoxidation reaction?

A2: The main challenges include:

  • Thermal Management: The epoxidation reaction is exothermic, and improper heat dissipation on a large scale can lead to a runaway reaction and the formation of byproducts.[1]

  • Reagent Safety: m-CPBA is a potentially explosive solid, and handling large quantities requires stringent safety precautions.[2][3]

  • Work-up and Purification: Removal of the meta-chlorobenzoic acid byproduct can be challenging at scale and may require multiple aqueous washes.

  • Byproduct Formation: Elevated temperatures can cause the opening of the newly formed epoxide ring, leading to the formation of diols and other impurities.[4]

Q3: What are the critical process parameters to monitor during the reaction?

A3: Key parameters to monitor are:

  • Temperature: Strict temperature control is crucial to prevent side reactions and ensure safety.

  • Reaction Progress: Monitoring the consumption of the starting material and the formation of the product by techniques like TLC, GC, or HPLC is essential to determine the reaction endpoint.

  • Stirring Rate: Adequate mixing is necessary to ensure homogeneity and efficient heat transfer, especially in larger reactors.

Q4: How can the meta-chlorobenzoic acid byproduct be effectively removed during work-up?

A4: The byproduct, meta-chlorobenzoic acid, can be removed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate or sodium sulfite. Cooling the reaction mixture before the wash can sometimes help precipitate the majority of the benzoic acid, which can then be filtered off.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Epoxide Incomplete reaction.Monitor the reaction progress using TLC or GC until the starting material is consumed. Consider extending the reaction time if necessary.
Decomposition of the product during work-up.Maintain a low temperature during the aqueous washes. Avoid strongly acidic or basic conditions that could promote ring-opening.
Sub-optimal reaction temperature.For m-CPBA epoxidations, lower temperatures (e.g., 0-5 °C) can sometimes improve yields by minimizing side reactions, although this may increase reaction time.[4]
Presence of Diol Impurities High reaction temperature leading to epoxide ring-opening.Implement efficient cooling and maintain strict temperature control throughout the reaction.
Acidic conditions during work-up.Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic conditions.
Difficulties in Removing m-Chlorobenzoic Acid Insufficient washing with basic solution.Increase the number of washes with saturated sodium bicarbonate or a dilute sodium hydroxide solution. Test the pH of the aqueous layer to ensure it is basic.
Precipitation of the byproduct during extraction.Dilute the organic layer with more solvent before washing to keep the byproduct dissolved. Alternatively, filter the precipitated acid before the aqueous wash.
Runaway Reaction During Scale-Up Inadequate heat dissipation.Ensure the reactor has sufficient cooling capacity. For large-scale reactions, consider a semi-batch process where the oxidizing agent is added portion-wise to control the rate of heat generation.
High concentration of reactants.Reduce the concentration of the reactants to better manage the exotherm.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from the synthesis of the analogous tert-butyl protected compound.

Materials:

  • Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or GC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

ParameterRecommended Value
Starting Material Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate
Oxidizing Agent m-CPBA (~77%)
Stoichiometry (m-CPBA) 1.2 - 1.5 equivalents
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Typical Reaction Time 2 - 6 hours
Work-up Quench with Na2SO3, wash with NaHCO3 and brine
Expected Yield >90% (crude)

Visualizations

experimental_workflow start Start dissolve Dissolve Starting Material in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba react Stir and Monitor (TLC/GC) add_mcpba->react quench Quench with Na2SO3 solution react->quench extract Aqueous Work-up (NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography (if needed) dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start_mat Benzyl 1,2,3,6-tetrahydropyridine- 1-carboxylate epoxide Desired Product: Benzyl 7-oxa-3-azabicyclo[4.1.0]- heptane-3-carboxylate start_mat->epoxide + m-CPBA (Controlled Temp.) diol Byproduct: Diol epoxide->diol H2O, Acid/Base (High Temp.) other Other Ring-Opened Products epoxide->other Nucleophiles

Caption: Potential side reactions during the epoxidation process.

References

Validation & Comparative

A Comparative Guide to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of building blocks available, nitrogen-containing bicyclic scaffolds are of particular interest due to their conformational rigidity and three-dimensional character, which are desirable features in the design of novel therapeutic agents. This guide provides an objective comparison between Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and its prominent alternative, tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, with a focus on their synthesis, performance in key reactions, and application in the synthesis of bioactive molecules.

Executive Summary

This compound, protected with a carboxybenzyl (Cbz) group, and its tert-butoxycarbonyl (Boc) protected counterpart are valuable intermediates for introducing the 3-aminopiperidine scaffold, a common motif in pharmaceuticals. Both compounds feature a strained epoxide ring, rendering them susceptible to nucleophilic attack and enabling the stereoselective installation of various functional groups.

The choice between the Cbz and Boc-protected variants often hinges on the overall synthetic strategy, particularly the compatibility of their deprotection conditions with other functional groups present in the molecule. The Cbz group is typically removed under hydrogenolysis conditions, which are generally mild but may be incompatible with reducible functional groups like alkenes or alkynes. Conversely, the Boc group is labile to acidic conditions, offering an orthogonal deprotection strategy. This guide presents a data-driven comparison of their synthesis and reactivity to inform the selection process.

Data Presentation: Synthesis and Reactivity at a Glance

The following tables summarize the key quantitative data for the synthesis and a representative ring-opening reaction of the Cbz- and Boc-protected intermediates.

ParameterThis compound (Cbz-protected)tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (Boc-protected)
Starting Material N-Cbz-1,2,3,6-tetrahydropyridineN-Boc-1,2,3,6-tetrahydropyridine
Epoxidation Reagent meta-Chloroperoxybenzoic acid (m-CPBA)meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time ~18 hours~16 hours
Reported Yield ~85-95%~94%[1]
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidolysis (e.g., TFA, HCl)

Table 1: Comparison of the Synthesis of Cbz- and Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptanes.

ParameterCbz-protected EpoxideBoc-protected Epoxide
Reaction Type Nucleophilic Ring-OpeningNucleophilic Ring-Opening
Nucleophile BenzylamineBenzylamine
Solvent IsopropanolIsopropanol
Reaction Temperature RefluxReflux
Key Product trans-4-(Benzylamino)piperidin-3-ol derivativetrans-4-(Benzylamino)piperidin-3-ol derivative
Regioselectivity High (attack at C4)High (attack at C4)
Reported Yield High (specific yield dependent on substrate)High (specific yield dependent on substrate)

Table 2: Comparison of Performance in a Representative Nucleophilic Ring-Opening Reaction.

Experimental Protocols

Synthesis of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate[1]

To a solution of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate (2.00 g, 10.9 mmol) in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA, 4.16 g, 18.6 mmol) is added. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is sequentially washed with a saturated aqueous solution of sodium metabisulfite, a saturated aqueous solution of sodium bicarbonate, 1N aqueous sodium hydroxide, and brine. The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as an oil (2.04 g, 94% yield).

Synthesis of this compound (Representative Protocol)

To a solution of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate in a chlorinated solvent such as dichloromethane, an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for approximately 18 hours. The work-up procedure is similar to that of the Boc-protected analog, involving sequential washing with a reducing agent (e.g., sodium thiosulfate solution) to quench excess peroxide, a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, and brine. The organic layer is dried and concentrated to afford the desired product.

General Protocol for Nucleophilic Ring-Opening of 7-oxa-3-azabicyclo[4.1.0]heptane Intermediates

The protected 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is dissolved in a suitable protic solvent, such as isopropanol. The nucleophile (e.g., an amine) is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding trans-3-hydroxy-4-substituted piperidine derivative.

Mandatory Visualizations

Logical Relationship of Protecting Group Selection

Protecting_Group_Choice Start Synthetic Target Contains 3-Aminopiperidine Scaffold Intermediate Choose Protected 3,4-Epoxypiperidine Start->Intermediate Cbz Benzyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate Intermediate->Cbz Cbz Protecting Group Boc tert-Butyl 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate Intermediate->Boc Boc Protecting Group Deprotection_Cbz Hydrogenolysis (H2, Pd/C) Cbz->Deprotection_Cbz Deprotection_Boc Acidolysis (TFA or HCl) Boc->Deprotection_Boc Compatibility_Cbz Compatible with: Acid-sensitive groups Incompatible with: Reducible groups (alkenes, etc.) Deprotection_Cbz->Compatibility_Cbz Compatibility_Boc Compatible with: Reducible groups Incompatible with: Acid-sensitive groups Deprotection_Boc->Compatibility_Boc

Caption: Decision workflow for selecting between Cbz and Boc-protected intermediates.

Experimental Workflow: Synthesis of a Chiral Amine Precursor

The synthesis of chiral β-amino acids, key components of many pharmaceuticals like the DPP-4 inhibitor Sitagliptin, can be achieved through the ring-opening of these epoxides.

Synthetic_Workflow cluster_synthesis Intermediate Synthesis cluster_ring_opening Ring-Opening and Elaboration Start N-Protected-1,2,3,6-tetrahydropyridine (Cbz or Boc) Epoxidation Epoxidation with m-CPBA Start->Epoxidation Epoxide Protected 7-oxa-3-azabicyclo [4.1.0]heptane-3-carboxylate Epoxidation->Epoxide RingOpening Nucleophilic Ring-Opening Epoxide->RingOpening Nucleophile Nucleophile Addition (e.g., protected amine or azide) Nucleophile->RingOpening AminoAlcohol trans-3-Hydroxy-4-aminopiperidine derivative RingOpening->AminoAlcohol FunctionalGroup Functional Group Interconversion AminoAlcohol->FunctionalGroup AminePrecursor Chiral Amine Precursor for Bioactive Molecule Synthesis FunctionalGroup->AminePrecursor

Caption: General workflow for synthesizing chiral amine precursors.

Signaling Pathway: Mechanism of Action of a Downstream Product (DPP-4 Inhibition)

Intermediates derived from these epoxides are used to synthesize dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin.

DPP4_Inhibition Ingestion Food Ingestion GLP1_GIP Release of Incretin Hormones (GLP-1 and GIP) Ingestion->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin Increased Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents excessive glucose production) Inactive Inactive GLP-1 and GIP DPP4->Inactive Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

Both this compound and its tert-Butyl counterpart are highly effective and versatile intermediates for the synthesis of complex nitrogen-containing heterocycles. The choice between them is primarily dictated by the orthogonality required in a multi-step synthesis. The Boc-protected intermediate offers the advantage of acid-labile deprotection, which is often milder and more compatible with a broader range of functional groups than the hydrogenolysis required for Cbz removal. However, the Cbz group provides robust protection under acidic conditions where a Boc group would be cleaved. The synthesis of both intermediates proceeds in high yield via epoxidation of the corresponding tetrahydropyridine precursors. Ultimately, the selection of the optimal intermediate will depend on a careful analysis of the overall synthetic route and the chemical sensitivities of the substrate.

References

A Comparative Guide to the Synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, a valuable intermediate in pharmaceutical development. The following sections detail the primary synthesis method, an alternative epoxidation approach, and a potential multi-step alternative, complete with experimental protocols and performance data to inform methodology selection.

Executive Summary

The synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester is most commonly and efficiently achieved through the direct epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine. This method offers high yields and operational simplicity. Alternative routes, such as epoxidation with different reagents or multi-step syntheses from diol precursors, present potential variations in cost, environmental impact, and scalability. This guide provides a detailed comparison of these approaches.

Route 1: Direct Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine

The most direct and widely employed method for the synthesis of the target compound is the epoxidation of the corresponding unsaturated precursor, N-Cbz-1,2,3,6-tetrahydropyridine.

Method 1.A: Epoxidation with meta-Chloroperoxybenzoic acid (m-CPBA)

This classical approach utilizes m-CPBA as the oxidizing agent to deliver an oxygen atom across the double bond of the tetrahydropyridine ring.

Reaction Scheme:

Caption: Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine using m-CPBA.

Experimental Protocol:

To a solution of N-Cbz-1,2,3,6-tetrahydropyridine (1 equivalent) in dichloromethane (CH2Cl2), meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched, and the crude product is purified. A detailed protocol for a similar Boc-protected compound, which yielded 94% of the product, involved washing the reaction mixture sequentially with saturated aqueous sodium metabisulfite, saturated aqueous sodium bicarbonate, 1N aqueous sodium hydroxide, and brine.[1] The organic layer was then dried and concentrated.[1] For the Cbz-protected compound, a patent describes a similar procedure where the crude product was used in the subsequent step without purification, indicating a relatively clean reaction.

Method 1.B: Epoxidation with Oxone®

An alternative to m-CPBA is the use of Oxone®, a potassium peroxymonosulfate triple salt, which is a more environmentally benign and safer oxidizing agent.

Reaction Scheme:

Caption: Epoxidation using Oxone® in a biphasic system.

Experimental Protocol:

Oxone® monopersulfate (a significant excess, e.g., 8 equivalents) is added to a solution of sodium bicarbonate in water. To this is added a solution of N-Cbz-1,2,3,6-tetrahydropyridine (1 equivalent) in acetone. The biphasic mixture is stirred vigorously at room temperature for 16 hours. Following the reaction, the organic layer is extracted, and the product is isolated.

Route 2: Synthesis from N-Cbz-3,4-dihydroxypiperidine

An alternative, multi-step approach involves the initial dihydroxylation of the starting alkene, followed by conversion to a haloalcohol or a sulfonate ester, and subsequent intramolecular cyclization to form the epoxide.

Step 2.A: Dihydroxylation of N-Cbz-1,2,3,6-tetrahydropyridine

The first step in this route is the formation of the corresponding diol.

Reaction Scheme:

Caption: Dihydroxylation of N-Cbz-1,2,3,6-tetrahydropyridine.

Experimental Protocol:

To a solution of N-Cbz-1,2,3,6-tetrahydropyridine (1 equivalent) in a mixture of acetone and water, a catalytic amount of osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) as a co-oxidant are added. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified.

Step 2.B: Intramolecular Cyclization to form the Epoxide

The diol can be converted to the epoxide through a two-step process involving the formation of a haloalcohol or a sulfonate ester, followed by base-mediated intramolecular Williamson ether synthesis.

Reaction Scheme (via Haloalcohol):

Caption: Intramolecular cyclization via a haloalcohol intermediate.

Experimental Protocol:

This route requires regioselective protection of one of the hydroxyl groups of the diol, followed by conversion of the remaining hydroxyl group to a good leaving group (e.g., a halide or a sulfonate ester). Treatment with a strong base then induces an intramolecular SN2 reaction to form the epoxide ring. While this method offers an alternative, it is more step-intensive compared to direct epoxidation.

Performance Comparison

Synthesis RouteKey ReagentsReported YieldPurityAdvantagesDisadvantages
Route 1.A: Direct Epoxidation (m-CPBA) N-Cbz-1,2,3,6-tetrahydropyridine, m-CPBAHigh (94% for Boc-analogue)[1]Generally highHigh yield, one-step, well-establishedm-CPBA can be hazardous, purification from benzoic acid byproduct
Route 1.B: Direct Epoxidation (Oxone®) N-Cbz-1,2,3,6-tetrahydropyridine, Oxone®, AcetoneModerate to HighGoodSafer and more environmentally friendly than m-CPBARequires biphasic system, potentially longer reaction times
Route 2: From Diol N-Cbz-3,4-dihydroxypiperidine, variousLower overall yieldVariableAvoids peroxyacids, potential for stereocontrolMulti-step, requires protecting groups, lower overall yield

Conclusion

For the synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, direct epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine with m-CPBA stands out as the most efficient and high-yielding method based on available data for analogous reactions. While the use of Oxone® offers a greener alternative, the multi-step synthesis from the corresponding diol is considerably more laborious and likely to result in a lower overall yield. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, safety, and environmental considerations.

Experimental Workflows and Signaling Pathways

Workflow for Synthesis Route Selection:

Synthesis_Route_Selection start Define Synthesis Goals (Scale, Purity, Cost, Safety) decision1 High Yield & Established? start->decision1 route1 Route 1: Direct Epoxidation route2 Route 2: From Diol end Select Optimal Synthesis Route route2->end method1A Method 1.A: m-CPBA method1A->end method1B Method 1.B: Oxone® method1B->end decision1->method1A Yes decision2 Greener Alternative? decision1->decision2 No decision2->method1B Yes decision3 Avoid Peroxyacids? decision2->decision3 No decision3->route2 Yes decision3->end No

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Guide to the Biological Activity of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and Other Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its versatility allows for extensive functionalization, leading to a wide array of biological activities.[1] This guide provides a comparative overview of the biological activity of piperidine analogs, with a special focus on the structural class represented by Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. While specific biological activity data for this compound is not extensively available in the public domain, it serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs.[2][3] This guide will, therefore, compare the broader class of conformationally constrained bicyclic piperidine analogs, such as the 7-oxa-3-azabicyclo[4.1.0]heptane core, with more conventional, flexible monocyclic piperidine derivatives.

Structural and Functional Diversity of Piperidine Analogs

Piperidine analogs can be broadly categorized into two main classes:

  • Monocyclic Piperidines: These are the most common type, featuring a single six-membered ring containing one nitrogen atom. Their conformational flexibility allows them to adapt to the binding pockets of various biological targets.

  • Bicyclic and Fused Piperidines: These analogs, including spirocyclic, fused, and bridged systems like this compound, have a more rigid and defined three-dimensional structure.[4] This conformational restriction can lead to increased potency and selectivity for specific biological targets.[5]

The introduction of a bicyclic scaffold, such as the 7-oxa-3-azabicyclo[4.1.0]heptane system, can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are crucial for drug development.[1]

Comparative Biological Activity

The biological activities of piperidine analogs are diverse and depend heavily on their substitution patterns and overall structure. Below is a summary of reported activities for various piperidine derivatives, offering a comparative perspective.

Anticancer Activity

Piperidine-containing compounds have shown significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.[6]

Table 1: Cytotoxic Activity of Selected Piperidine Analogs

Compound ClassSpecific AnalogCancer Cell LineActivity (IC50/GI50)Reference
Tetracyclic bis-piperidine alkaloidsHalicyclaminesLeukemia, MelanomaLow micromolar[7]
Substituted PiperidinesCompound 6 (from study)VariousNot specified, but potent[6]
Piperidine-dihydropyridine hybridsCompound 6 (from study)VariousStrong antiproliferative[6]
Antimicrobial Activity

Piperidine derivatives have been investigated for their antibacterial and antifungal properties. The nature and position of substituents on the piperidine ring play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Piperidine Analogs

Compound ClassSpecific AnalogMicroorganismActivity (MIC in µg/mL)Reference
Piperidine-substituted halogenobenzenesCompound 5C. albicans32-64[8]
Piperidine-substituted halogenobenzenesCompound 6C. albicans32-64[8]
Piperidine-substituted halogenobenzenesCompound 7C. albicans32-64[8]
2-hydroxypyrrolidine/piperidine derivatives1-(quinolin-3-yl) pyrrolidin-2-ol (P7)E. coli, K. pneumoniaePotent
Opioid Receptor Binding

The rigid structure of certain piperidine analogs makes them suitable candidates for targeting G-protein coupled receptors, such as opioid receptors.

Table 3: Opioid Receptor Binding Affinity of Selected Piperidine Analogs

Compound ClassSpecific AnalogReceptorBinding Affinity (Ki in nM)Reference
Fentanyl AnalogFentanylMu Opioid Receptor1.2 - 1.4[9]
N-aryl-piperidine derivativesCompound 17dHistamine H3 ReceptorPotent agonist[5]
N-aryl-piperidine derivativesCompound 17hHistamine H3 ReceptorPotent agonist[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for comparing the biological activities of different compounds.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine analogs. Include appropriate vehicle and positive controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Compound Preparation: Dissolve the piperidine derivatives in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[11]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[11]

  • Incubation: Incubate the plates for 18-24 hours at 37°C for bacteria and for 48 hours at 30°C for fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[8]

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.[12]

Protocol:

  • Membrane Preparation: Use cell membranes from a cell line expressing the target opioid receptor.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of the test compound. A selective radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor) is used.[12][13]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well to separate receptor-bound from unbound radioligand.[12]

  • Scintillation Counting: Measure the radioactivity of the filters.[12]

  • Data Analysis: Calculate the specific binding and generate a competition curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

Visualizing Key Concepts

Diagrams can help illustrate complex processes and relationships in drug discovery and evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Design of Piperidine Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Antimicrobial, Receptor Binding) Purification->InVitro Test Compounds HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Active Hits LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Studies LeadOpt->InVivo

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel piperidine analogs.

Structural_Comparison cluster_monocyclic Monocyclic Piperidine cluster_bicyclic Bicyclic Piperidine (e.g., 7-oxa-3-azabicyclo[4.1.0]heptane core) Monocyclic Flexible Conformation Properties Structural Features Influence: Monocyclic->Properties Bicyclic Constrained Conformation Bicyclic->Properties BiologicalActivity BiologicalActivity Properties->BiologicalActivity Biological Activity & Selectivity Physicochemical Physicochemical Properties->Physicochemical Physicochemical Properties (Solubility, Lipophilicity) Pharmacokinetics Pharmacokinetics Properties->Pharmacokinetics Pharmacokinetics (ADME)

Caption: Relationship between piperidine analog structure and its properties.

Conclusion

The piperidine scaffold remains a highly privileged and versatile core in modern drug discovery. While direct comparative biological data for this compound is limited, its role as a synthetic intermediate highlights the ongoing exploration of novel, structurally complex piperidine analogs. The comparison between flexible monocyclic and conformationally constrained bicyclic piperidines underscores a key strategy in medicinal chemistry: the modulation of a molecule's three-dimensional structure to enhance its biological activity and selectivity. The choice between these structural classes is highly dependent on the specific biological target and the desired therapeutic outcome. Future research into the biological activities of derivatives of the 7-oxa-3-azabicyclo[4.1.0]heptane core and similar bicyclic systems will be valuable in further delineating the structure-activity relationships of this important class of compounds.

References

A Comparative Guide to Purity Validation of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: An LC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the experimental protocols, present comparative data, and offer a clear rationale for why LC-MS is a superior method for this application.

Introduction to this compound and the Imperative of Purity

This compound is a bicyclic N-heterocycle of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is of paramount importance. Trace impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a robust and sensitive analytical method for purity validation is a critical component of the drug development process.

The Power of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry. This hyphenated technique is exceptionally well-suited for the analysis of non-volatile and thermally labile molecules like this compound, which may not be amenable to analysis by Gas Chromatography (GC).[1][2]

The key advantages of LC-MS for purity validation include:

  • High Sensitivity: LC-MS can detect and quantify impurities at very low levels, which is crucial for identifying potentially genotoxic or pharmacologically active impurities.[3][4]

  • High Specificity: Mass spectrometry provides molecular weight information, which allows for the confident identification of the main component and its impurities, even if they co-elute chromatographically.[3][4]

  • Versatility: LC-MS can be used to analyze a wide range of compounds with varying polarities and molecular weights.[1]

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing valuable structural information about unknown impurities.[5]

Experimental Protocol: Purity Validation using LC-MS

The following is a detailed protocol for the purity validation of this compound using LC-MS. This method is designed to be a starting point and may require optimization based on the specific impurities present in the sample.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

2. LC-MS Instrumentation and Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II LC System or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
Ionization Source Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)
Polarity Positive
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 375 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor 175 V
Mass Range m/z 100-1000
Acquisition Mode MS1 (for purity profiling) and Targeted MS/MS (for impurity identification)

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrometer will provide the molecular weight of the main component and any detected impurities.

  • For any significant impurities, targeted MS/MS experiments can be performed to obtain fragmentation patterns for structural elucidation.

Comparison with Alternative Techniques

While LC-MS is a powerful tool, it is important to understand its performance in comparison to other commonly used analytical techniques for purity determination.

FeatureLC-MSHPLC-UVGC-MS
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for compounds with a UV chromophore.Limited to volatile and thermally stable compounds.
Sensitivity Very High (pg to fg levels)Moderate (ng to µg levels)High (pg to ng levels)
Specificity Very High (provides molecular weight)Low (based on retention time and UV spectrum)High (provides mass spectrum)
Impurity Identification Excellent (MS/MS for structural information)Poor (requires isolation and other techniques)Good (based on mass spectral libraries)
Speed ModerateFastFast
Cost HighLowModerate

Table 1: Comparison of Analytical Techniques for Purity Validation.

As indicated in the table, for a compound like this compound, which is non-volatile, LC-MS offers significant advantages in terms of sensitivity, specificity, and the ability to identify unknown impurities.[1][2] While HPLC-UV is a more cost-effective option, its lack of specificity can be a major drawback, especially in a regulatory environment. GC-MS is generally not suitable due to the low volatility of the target molecule.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common impurities in the synthesis of N-heterocycles can include starting materials, reagents, by-products, and degradation products.[6][7] For this compound, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthetic pathway.

  • Ring-opened products: Hydrolysis of the oxirane ring can lead to diol impurities.

  • Isomers: Stereoisomers or regioisomers formed during the synthesis.

  • Over-alkylated or acylated products: Reaction of the nitrogen with excess reagents.

  • Solvent adducts: Residual solvents from the reaction or purification process.

LC-MS is particularly adept at detecting and identifying these types of impurities due to its ability to separate compounds with subtle structural differences and provide their molecular weights.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using LC-MS.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing and Reporting A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample C->D E Chromatographic Separation (HPLC) D->E F Mass Spectrometric Detection (MS) E->F G Integrate Peaks F->G I Identify Impurities (MS and MS/MS) F->I H Calculate Purity (% Area) G->H J Generate Report H->J I->J

Caption: LC-MS Purity Validation Workflow.

Conclusion

For the critical task of validating the purity of this compound, LC-MS stands out as the most suitable analytical technique. Its unparalleled sensitivity, specificity, and ability to provide structural information on impurities make it an indispensable tool for ensuring the quality and safety of this important pharmaceutical intermediate. While other techniques like HPLC-UV have their place in routine analysis, the comprehensive data provided by LC-MS is essential for regulatory submissions and for building a deep understanding of the impurity profile of the compound. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists to implement a robust LC-MS method for the purity validation of this and other similar N-heterocyclic compounds.

References

Spectroscopic Analysis for the Structural Confirmation of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data pertinent to the structural confirmation of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from its close structural analog, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, to provide a robust framework for structural verification.

Structural Comparison

The key difference between the target compound and its analog lies in the carbamate protecting group: a benzyl group in the target versus a tert-butyl group in the analog. This difference will primarily manifest in the NMR spectra in the regions associated with the protecting group, while the signals corresponding to the core bicyclic structure are expected to be similar.

CompoundStructure
This compound
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data Comparison

Proton Assignment Expected Chemical Shift (δ ppm) for this compound Reported Chemical Shift (δ ppm) for tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate[1]
C(O)OCH₂Ph~5.1-5.2 (s, 2H)-
Ar-H~7.3-7.4 (m, 5H)-
H-1, H-6~3.1-3.3 (m, 2H)3.11 (m, 1H), 3.29 (m, 1H)
H-2, H-4, H-5~3.2-4.0 (m, 4H)1.91 (m, 1H), 2.04 (br, 1H), 3.21 (br, 1H), 3.45 (br, 1H), 3.70 (br, 1H), 3.88 (br, 1H)
--1.45 (s, 9H)

Interpretation:

  • The protons on the 7-oxa-3-azabicyclo[4.1.0]heptane core are expected to show similar chemical shifts and coupling patterns in both compounds.

  • The benzylic protons (-CH₂-) of the Cbz group typically appear as a singlet around 5.1-5.2 ppm.

  • The aromatic protons of the benzyl group will be observed in the aromatic region, approximately 7.3-7.4 ppm.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data Comparison

Carbon Assignment Expected Chemical Shift (δ ppm) for this compound Reported Chemical Shift (δ ppm) for a similar bicyclic system
C=O~155~155
Ar-C (quaternary)~136-
Ar-C~128-
C(O)OCH₂Ph~67-
C-1, C-6~50-55-
C-2, C-4, C-5~40-50-

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbamate and the epoxide functional groups.

Table 3: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Reference Data (Benzyl Carbamate)
C=O (carbamate)~1690-17101694 cm⁻¹
C-O-C (epoxide)~1250 and ~850-
C-N (carbamate)~13501346 cm⁻¹
Aromatic C-H~3030-
Aliphatic C-H~2850-2960-

Mass Spectrometry (MS) Data

The molecular weight of this compound is 233.27 g/mol . High-resolution mass spectrometry should confirm the elemental composition of C₁₃H₁₅NO₃.

Table 4: Expected Mass Spectrometry Data

Ion Expected m/z
[M+H]⁺234.11
[M+Na]⁺256.09

Experimental Protocols

A general synthesis for N-Cbz protected epoxides involves the epoxidation of the corresponding unsaturated N-Cbz protected amine.

Synthesis of this compound

A common synthetic route involves the epoxidation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate.

  • Starting Material: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate.

  • Epoxidation: The starting material is dissolved in a suitable solvent, such as dichloromethane (DCM). An epoxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for a sufficient period, typically overnight, to ensure complete conversion.

  • Work-up: The reaction mixture is then washed with a basic solution, such as sodium bicarbonate, to remove excess acid, followed by a brine wash. The organic layer is dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

General Characterization Protocol

  • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR: Infrared spectra are obtained using an FT-IR spectrometer, with the sample prepared as a thin film or KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Structural Confirmation start Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate reagent m-CPBA in DCM reaction Epoxidation Reaction (Stirring at RT) reagent->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup drying Drying (Na₂SO₄) workup->drying purification Column Chromatography drying->purification product Benzyl 7-oxa-3-azabicyclo[4.1.0]- heptane-3-carboxylate purification->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow.

logical_relationship cluster_target This compound cluster_techniques Spectroscopic Techniques cluster_features Confirmed Structural Features target_structure Target Structure nmr NMR (¹H, ¹³C) target_structure->nmr ir IR target_structure->ir ms MS target_structure->ms bicyclic_core Bicyclic Core (7-oxa-3-azabicyclo[4.1.0]heptane) nmr->bicyclic_core benzyl_carbamate Benzyl Carbamate Group (-C(O)OCH₂Ph) nmr->benzyl_carbamate ir->benzyl_carbamate molecular_formula Molecular Formula (C₁₃H₁₅NO₃) ms->molecular_formula

Caption: Structural feature confirmation.

References

Comparative study of catalysts for the epoxidation step in the synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing versatile epoxide intermediates crucial for the production of pharmaceuticals, fine chemicals, and specialty polymers. The selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and sustainability in this process. This guide offers an objective comparison of homogeneous, heterogeneous, and enzymatic catalysts for epoxidation, supported by experimental data, to inform catalyst selection and optimization in a research and development setting.

At a Glance: Comparing Epoxidation Catalyst Systems

The optimal choice of an epoxidation catalyst is contingent on a variety of factors, including the substrate, desired stereoselectivity, process scale, and economic and environmental considerations. Below is a summary of the key characteristics of the three main classes of catalysts.

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Homogeneous High activity and selectivity, well-defined active sites, good for asymmetric synthesis.[1]Difficult to separate from the reaction mixture, catalyst recycling is challenging and often expensive.[2][3][4][5]Small-scale synthesis, asymmetric epoxidation where high enantioselectivity is critical.
Heterogeneous Easy separation and recyclability, suitable for continuous flow processes, high thermal stability.[2][3][4][5]Often lower activity and selectivity compared to homogeneous counterparts, potential for metal leaching.Large-scale industrial processes, continuous flow reactions, and greener synthesis protocols.
Enzymatic High chemo-, regio-, and enantioselectivity; mild reaction conditions (often aqueous media, room temperature); biodegradable and environmentally benign.[6][7][8][9][10]Lower stability under harsh conditions, can be more expensive, substrate scope may be limited.Chiral synthesis, pharmaceutical applications requiring high selectivity under green conditions.

Performance Data of Epoxidation Catalysts

The following tables provide a comparative overview of the performance of various catalysts for the epoxidation of common benchmark substrates. Performance is evaluated based on conversion, selectivity, and, where applicable, enantiomeric excess (ee).

Table 1: Epoxidation of Styrene

CatalystOxidantConversion (%)Selectivity (%)Yield (%)Reference
Homogeneous
Mn-salen (Jacobsen's catalyst)NaOCl>95>90>85[1][11]
Ti(OiPr)₄/(+)-DET (Sharpless)TBHP---[1]
Heterogeneous
CuO nanoparticlesTBHP878876.6[1]
Co@CTS-1Air74.971.853.8[12]
Enzymatic
Novozym 435 (Lipase)H₂O₂--92[2][13]

Table 2: Epoxidation of Cyclohexene

CatalystOxidantConversion (%)Selectivity (%)Yield (%)Reference
Homogeneous
Vanadium complexTBHP207014[14]
Heterogeneous
TS-1 (Titanium Silicalite-1)H₂O₂-High-[12][15]
Ti-Beta ZeoliteH₂O₂27.9>95-[16]
MIL-125(Ti) (MOF)H₂O₂438034.4[17]
Enzymatic
Novozym 435 (Lipase)H₂O₂---[18]

Table 3: Asymmetric Epoxidation of Allylic Alcohols (e.g., Geraniol)

Catalyst SystemOxidantSubstrateee (%)DiastereoselectivityReference
Ti(OiPr)₄/(+)-DET (Sharpless)TBHPGeraniol>95High[19]
Titanium salalen complexH₂O₂Terminal allylic alcohols>95>99:1 (syn)[20][21]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful epoxidation reactions. Below are representative protocols for each class of catalyst.

Homogeneous Catalysis: Sharpless Asymmetric Epoxidation of Geraniol

This procedure is a classic example of a highly enantioselective homogeneous catalytic epoxidation.[2][13][15][18][19]

Materials:

  • L-(+)-diethyl tartrate ((+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in a nonane solution (5.0-6.0 M)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • -20°C freezer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add L-(+)-diethyl tartrate (1.2 mmol) and anhydrous CH₂Cl₂ (20 mL).

  • Cool the flask to -20°C in a cooling bath.

  • Add titanium(IV) isopropoxide (1.0 mmol) dropwise to the stirred solution.

  • After 5 minutes, add a solution of geraniol (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) to the catalyst mixture.

  • Slowly add tert-butyl hydroperoxide (2.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at -20°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Heterogeneous Catalysis: TS-1 Catalyzed Epoxidation of Allyl Alcohol

This protocol describes the use of a titanosilicate zeolite, a robust heterogeneous catalyst, for epoxidation using hydrogen peroxide as a green oxidant.

Materials:

  • TS-1 catalyst

  • Allyl alcohol

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Distilled water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend the TS-1 catalyst (50 mg) in distilled water (9.15 g).

  • Add allyl alcohol (0.9 M) to the suspension and stir for 10 minutes at 45°C.

  • To initiate the reaction, add the 30% aqueous hydrogen peroxide solution (0.18 M).

  • Maintain the reaction at 45°C and monitor the progress by taking aliquots at regular intervals.

  • For analysis, extract the aliquots with ethyl acetate to separate the organic products from the aqueous phase.

  • Analyze the organic phase by gas chromatography (GC) to determine conversion and selectivity.

  • After the reaction, the catalyst can be recovered by filtration, washed with water and a solvent like acetone, and dried for reuse.

Enzymatic Catalysis: Lipase-Catalyzed Epoxidation of Styrene

This method utilizes an immobilized lipase, Novozym 435, for a chemoenzymatic epoxidation, which is a greener alternative to traditional methods.[2][13][18][19]

Materials:

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Styrene

  • Hydrogen peroxide (30-50% aqueous solution)

  • n-Caprylic acid (as the peracid precursor)

  • Supercritical carbon dioxide (scCO₂) or a suitable organic solvent (e.g., ethyl acetate)

  • High-pressure reactor (if using scCO₂)

Procedure (using scCO₂):

  • Charge a high-pressure stainless-steel reactor with Novozym® 435 (15 mg), styrene (1 mmol), and n-caprylic acid (0.05 mmol).

  • Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 10 MPa).

  • Heat the reactor to the reaction temperature (e.g., 40°C).

  • Add the hydrogen peroxide solution (1.4 mmol) to start the reaction.

  • Stir the reaction mixture for the desired time (e.g., 1 hour).

  • After the reaction, cool the reactor and slowly depressurize.

  • Extract the reaction mixture with an appropriate organic solvent.

  • Analyze the organic phase by GC or HPLC to determine the yield of styrene oxide.

  • The immobilized enzyme can be recovered by filtration, washed, and reused.

Visualizing Workflows and Pathways

To further aid in the understanding of the catalytic processes, the following diagrams illustrate key experimental and logical workflows.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Catalyst Selection reagents Reagent & Solvent Preparation catalyst->reagents setup Reaction Setup reagents->setup reaction Epoxidation Reaction setup->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Chromatography) extraction->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: A generalized experimental workflow for catalytic epoxidation.

Catalytic_Cycle M_cat M-Catalyst M_oxo M=O (Active Oxidant) M_cat->M_oxo Oxidation M_alkene [M-Alkene Complex] M_oxo->M_alkene Alkene Coordination Byproduct Byproduct (e.g., H₂O) M_oxo->Byproduct Alkene Alkene Alkene->M_alkene Epoxide Epoxide M_alkene->M_cat Oxygen Transfer M_alkene->Epoxide Oxidant Oxidant (e.g., H₂O₂) Oxidant->M_oxo Catalyst_Selection_Tree start Project Goal asymmetric Asymmetric Synthesis? start->asymmetric scale Scale? asymmetric->scale Yes green Green Chemistry Priority? asymmetric->green No homogeneous Homogeneous Catalyst (e.g., Sharpless, Jacobsen) scale->homogeneous Small heterogeneous Heterogeneous Catalyst (e.g., TS-1, MOF) scale->heterogeneous Large green->heterogeneous Moderate enzymatic Enzymatic Catalyst (e.g., Lipase) green->enzymatic High

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for 1-CBZ-3,4-Epoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways for producing 1-CBZ-3,4-epoxypiperidine, a valuable building block in medicinal chemistry. The analysis is based on experimental data for yield, reaction conditions, and the cost of starting materials and reagents.

Two principal routes for the synthesis of 1-CBZ-3,4-epoxypiperidine from the common precursor, N-Cbz-1,2,3,6-tetrahydropyridine, are evaluated:

  • Pathway 1: Direct Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

  • Pathway 2: Two-Step Halohydrin Formation and Intramolecular Cyclization

This guide will present a comprehensive comparison of these pathways, including detailed experimental protocols, cost analysis of reagents, and a discussion of the advantages and disadvantages of each method.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for each synthetic pathway, providing a clear and concise comparison of their respective costs and efficiencies.

Table 1: Reagent and Starting Material Cost Analysis

Reagent/Starting MaterialSupplier & GradeCost (per gram)Cost (per mole)Pathway(s)
N-Cbz-1,2,3,6-tetrahydropyridineCymitQuimica (95%)€0.068€14.761 & 2
meta-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich (≤77%)$0.129$22.261
N-Bromosuccinimide (NBS)Sigma-Aldrich (99%)$0.155$27.592
tert-ButanolFisher Chemical (Certified)~$0.17/mL~$14.80/mole2
Sodium Hydroxide (NaOH)Blossom Bulk (99%)$0.0044$0.182

Note: Prices are based on bulk quantities and are subject to change. Currency conversions are approximate.

Table 2: Comparison of Synthetic Pathway Efficiency

ParameterPathway 1: Direct EpoxidationPathway 2: Halohydrin Formation & Cyclization
Overall Yield ~38% [1]Estimated ~70-80% (based on typical yields for these reaction types)
Number of Steps 12
Reaction Time 12 hours[1]Step 1: Not specified; Step 2: Not specified
Reaction Temperature 25°C[1]Step 1: Not specified; Step 2: Not specified
Key Reagents m-CPBA, Sodium BicarbonateNBS, tert-Butanol, Water, Sodium Hydroxide
Purification Method Column Chromatography[1]Column Chromatography

Visualizing the Synthetic Pathways

To further elucidate the two synthetic routes, the following diagrams illustrate the chemical transformations involved.

G start N-Cbz-1,2,3,6-tetrahydropyridine reagent1 m-CPBA, NaHCO3 DCM, 25°C, 12h start->reagent1 product 1-CBZ-3,4-epoxypiperidine reagent1->product

Caption: Pathway 1: Direct Epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine.

G cluster_0 Step 1: Halohydrin Formation cluster_1 Step 2: Intramolecular Cyclization start N-Cbz-1,2,3,6-tetrahydropyridine reagent1 NBS, water tert-Butanol start->reagent1 intermediate N-Cbz-4-bromo-3-hydroxypiperidine reagent1->intermediate reagent2 Sodium Hydroxide product 1-CBZ-3,4-epoxypiperidine reagent2->product intermediate_2->reagent2

Caption: Pathway 2: Two-Step Halohydrin Formation and Cyclization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Pathway 1: Direct Epoxidation with m-CPBA

This protocol is adapted from a similar epoxidation described in patent WO2023167925A1[1].

Materials:

  • N-Cbz-1,2,3,6-tetrahydropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a solution of N-Cbz-1,2,3,6-tetrahydropyridine in dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) and solid sodium bicarbonate at 0°C under a nitrogen atmosphere.

  • Heat the mixture to 25°C and stir for 12 hours.

  • Pour the reaction mixture into water and stir for 3 minutes.

  • Separate the aqueous phase and extract with ethyl acetate (3 x 1 L).

  • Combine the organic phases, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (e.g., 1:0 to 3:1) to yield 1-CBZ-3,4-epoxypiperidine.

Pathway 2: Halohydrin Formation and Intramolecular Cyclization

While a specific protocol for N-Cbz-1,2,3,6-tetrahydropyridine was not found, the following is a general procedure based on established methods for halohydrin formation and subsequent cyclization.

Step 1: Halohydrin Formation

Materials:

  • N-Cbz-1,2,3,6-tetrahydropyridine

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve N-Cbz-1,2,3,6-tetrahydropyridine in a mixture of tert-butanol and water.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Cbz-4-bromo-3-hydroxypiperidine.

Step 2: Intramolecular Cyclization

Materials:

  • Crude N-Cbz-4-bromo-3-hydroxypiperidine

  • Sodium hydroxide (NaOH)

  • A suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the crude N-Cbz-4-bromo-3-hydroxypiperidine in a suitable alcohol solvent.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 1-CBZ-3,4-epoxypiperidine.

Cost-Benefit Analysis and Discussion

Pathway 1: Direct Epoxidation with m-CPBA

  • Benefits: This is a one-step synthesis, which simplifies the experimental procedure and reduces overall reaction time. The use of a single reaction vessel and fewer reagents can also lead to lower operational costs.

  • Drawbacks: The reported yield of ~38% is moderate.[1] m-CPBA is a relatively expensive reagent, and its peroxy nature requires careful handling and storage. The purification process to remove the m-chlorobenzoic acid byproduct can sometimes be challenging.

Pathway 2: Halohydrin Formation and Intramolecular Cyclization

  • Benefits: This two-step pathway is expected to have a higher overall yield, potentially in the range of 70-80%, based on the high efficiency of both individual reactions. The reagents, particularly NBS and sodium hydroxide, are generally less expensive than m-CPBA.

  • Drawbacks: This is a two-step process, requiring isolation of the intermediate halohydrin, which increases the overall labor and time. The handling of bromine-containing reagents like NBS requires appropriate safety precautions.

Conclusion

The choice between these two synthetic pathways for 1-CBZ-3,4-epoxypiperidine will depend on the specific priorities of the researcher or organization.

For speed and simplicity , the direct epoxidation with m-CPBA (Pathway 1) is a viable option, despite its moderate yield and higher reagent cost. This pathway may be preferable for small-scale synthesis where time is a critical factor.

For cost-effectiveness and higher overall yield , the two-step halohydrin formation and cyclization (Pathway 2) is likely the superior choice, especially for larger-scale production. While it involves an additional step, the lower cost of reagents and the potential for a significantly higher yield can lead to a more economical process in the long run.

It is recommended that researchers perform small-scale pilot reactions of Pathway 2 to determine the actual yield and optimize the reaction conditions for N-Cbz-1,2,3,6-tetrahydropyridine before committing to a large-scale synthesis. Further investigation into alternative, greener epoxidation methods could also be a worthwhile endeavor for future process development.

References

A Comparative Guide to the Enantioselective Synthesis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 7-oxa-3-azabicyclo[4.1.0]heptane is a key structural motif in a variety of biologically active molecules and serves as a valuable intermediate in pharmaceutical development.[1][2] The stereochemistry of this scaffold is often crucial for its biological activity, making the development of efficient enantioselective synthetic routes a significant area of research. This guide provides a comparative overview of synthetic strategies for obtaining stereoisomers of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, presenting both a common racemic approach and potential enantioselective alternatives based on established catalytic methods.

Synthetic Strategies: An Overview

The most direct and common approach to the 7-oxa-3-azabicyclo[4.1.0]heptane core involves the epoxidation of the corresponding unsaturated precursor, Benzyl 5,6-dihydropyridine-1(2H)-carboxylate. While this can be readily achieved using standard epoxidizing agents to yield a racemic mixture of diastereomers, achieving enantioselectivity requires the use of chiral catalysts. This guide will compare the racemic synthesis with potential catalytic asymmetric epoxidation methods.

Precursor Synthesis: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

A crucial starting material for all subsequent transformations is Benzyl 5,6-dihydropyridine-1(2H)-carboxylate. While not commercially available, it can be readily synthesized from 1,2,3,6-tetrahydropyridine.

Experimental Protocol:
  • Reaction Setup: To a solution of 1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) to the cooled solution with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford Benzyl 5,6-dihydropyridine-1(2H)-carboxylate.

Method 1: Racemic Synthesis via m-CPBA Epoxidation

A standard and straightforward method for the synthesis of the target molecule involves the epoxidation of the unsaturated precursor with meta-chloroperoxybenzoic acid (m-CPBA). This method yields a mixture of diastereomers of the racemic product. A similar procedure has been reported for the synthesis of the tert-butyl protected analog.[3]

Experimental Protocol:
  • Reaction Setup: Dissolve Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in a chlorinated solvent like dichloromethane at room temperature.

  • Addition of m-CPBA: Add m-CPBA (1.1-1.5 eq) portion-wise to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound as a racemic mixture of diastereomers.

Alternative Enantioselective Approaches

While a specific published protocol for the direct enantioselective synthesis of this compound was not identified in the literature, several powerful catalytic asymmetric epoxidation methods for cyclic allylic amines and alcohols have been established. These methods provide a strong foundation for developing an enantioselective synthesis of the target molecule. Below are comparisons of promising catalytic systems.

Catalyst SystemChiral Ligand/CatalystOxidantTypical SubstratePotential AdvantagesPotential Challenges
Jacobsen-Katsuki Epoxidation Chiral Manganese(III)-salen complexesNaOCl, PhIOCyclic and acyclic olefinsHigh enantioselectivities for a broad range of olefins.Catalyst preparation can be multi-step.
Sharpless Asymmetric Epoxidation Titanium(IV) isopropoxide, Diethyl tartratet-BuOOHAllylic alcoholsHighly predictable stereochemistry, commercially available catalysts.Requires a free hydroxyl group for directing effect.
Shi Epoxidation Fructose-derived chiral ketoneOxoneUnfunctionalized olefinsMetal-free, uses an inexpensive and environmentally benign oxidant.May require optimization for electron-rich cyclic olefins.
Proposed Enantioselective Experimental Protocol (General)
  • Catalyst Preparation/Activation: Prepare or activate the chosen chiral catalyst according to established literature procedures.

  • Reaction Setup: In a reaction vessel, dissolve Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) and the chiral catalyst (typically 1-10 mol%) in a suitable solvent.

  • Addition of Oxidant: Slowly add the corresponding oxidant at the recommended temperature for the specific catalytic system.

  • Reaction Monitoring: Monitor the reaction for consumption of the starting material and formation of the product by chiral HPLC or GC to determine enantiomeric excess and diastereomeric ratio.

  • Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove the catalyst and any remaining oxidant. Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation

As no direct experimental data for the enantioselective synthesis of the target molecule is available in the literature, the following table presents a hypothetical comparison based on typical results obtained for similar substrates with the discussed catalytic systems.

MethodCatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Racemic m-CPBA>90N/A (racemic)~1:1
Jacobsen-Katsuki (R,R)-Mn(III)-salen70-90>90>10:1
Shi Epoxidation Shi Catalyst60-8580-95Variable

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows discussed.

racemic_synthesis precursor Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate product Racemic Benzyl 7-oxa-3-azabicyclo[4.1.0]- heptane-3-carboxylate precursor->product Epoxidation reagent m-CPBA

Caption: Racemic synthesis of the target compound.

enantioselective_synthesis cluster_start Starting Material cluster_catalyst Catalytic System cluster_product Product precursor Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate product Enantioenriched Stereoisomer precursor->product Asymmetric Epoxidation catalyst Chiral Catalyst (e.g., Mn-salen) oxidant Oxidant

Caption: General workflow for catalytic enantioselective synthesis.

Conclusion

The enantioselective synthesis of this compound stereoisomers is a challenging yet important endeavor for the development of novel therapeutics. While a direct, optimized protocol is not yet present in the peer-reviewed literature, established methods in asymmetric epoxidation offer promising avenues for investigation. This guide provides a starting point for researchers by outlining a reliable racemic synthesis and presenting viable catalytic systems for the development of an enantioselective route. Further screening and optimization of reaction conditions will be necessary to achieve high yields and stereoselectivities for this specific substrate.

References

Safety Operating Guide

Proper Disposal of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release.

This document provides essential safety and logistical information for the proper disposal of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a heterocyclic compound commonly used in pharmaceutical development and organic synthesis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the chemical's structure, which includes a protected aziridine and an epoxide (oxirane) ring, it should be treated as hazardous waste with specific handling requirements.

I. Immediate Safety and Handling Precautions

This compound and materials contaminated with it must be handled with care in a well-ventilated laboratory fume hood.[2] Personal Protective Equipment (PPE) is mandatory at all times and includes:

  • Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol)

  • Safety goggles

  • A properly fitting lab coat[2]

Key Hazards:

  • High Reactivity: The strained aziridine ring is susceptible to opening.[2]

  • Toxicity: Aziridine-containing compounds are often toxic if swallowed, in contact with skin, or inhaled.[2]

  • Potential Mutagenicity/Carcinogenicity: Aziridines are considered potential mutagens and carcinogens.[2]

II. Step-by-Step Disposal Protocol

The standard and safest method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department.[2] Direct chemical neutralization by laboratory personnel is not recommended.[2]

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

      • Unused or surplus product

      • Reaction mixtures

      • Contaminated labware (e.g., pipette tips, vials, chromatography columns)

      • Spill cleanup materials

    • Segregate this waste from all other waste streams to prevent incompatible chemical reactions.[3]

  • Waste Collection and Containerization:

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container.[3] The container must be kept sealed except when adding waste.[3]

    • Solid Waste: Chemically contaminated solid waste, such as gloves and absorbent paper, should be collected in a designated, clearly labeled, plastic-lined container.[4]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[3][4] After rinsing and air-drying, obliterate or deface the label before disposing of the container as solid waste.[3][4]

  • Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag.[3]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[4]

      • An accurate estimation of the concentration of each component in the waste.[4]

      • The date the waste was first added to the container (accumulation start date).[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[2]

    • Use secondary containment, such as a larger, chemically resistant bin, for all liquid waste containers.[3]

    • Store this waste away from incompatible materials, particularly acids and strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]

    • Provide the EHS department with the precise chemical name and quantity of the waste.[2]

III. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and notify your supervisor.[2]

  • Small Spills: If you are trained and have the appropriate spill kit, you may clean up a small spill. Absorb the spill with an inert material like vermiculite or sand.[2] Place the absorbent material into a designated hazardous waste container.[2]

  • Large Spills: For large spills, evacuate the area and contact your EHS department or emergency services immediately.[2]

IV. Quantitative Data Summary

PropertyValueSource
CAS Number66207-08-7TCI Chemicals[5][6][7][8]
Molecular FormulaC13H15NO3Chem-Impex[8]
Molecular Weight233.267 g/mol Chem-Impex[8]
Boiling Point146 °C/0.4 mmHgChem-Impex[1]
Purity>97.0% (GC)TCI Chemicals[7]
AppearanceColorless to light orange to yellow clear liquidChem-Impex[1]

V. Disposal Workflow

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containerization Container Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste FumeHood->Segregate Generate Waste CollectLiquid Collect Liquid Waste in Dedicated Container Segregate->CollectLiquid CollectSolid Collect Solid Waste in Lined Container Segregate->CollectSolid Label Label Container Correctly (Full Name, Date, Concentration) CollectLiquid->Label CollectSolid->Label Seal Keep Container Sealed Label->Seal SecondaryContainment Use Secondary Containment for Liquids Seal->SecondaryContainment Store Store in Designated Waste Area SecondaryContainment->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS Number: 66207-08-7). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on safety data sheet recommendations.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved shirt, and trousers.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow product to reach sewage system.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Weigh/Measure Required Amount C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate Chemical Waste F->G H Dispose of Waste via Licensed Contractor G->H

Caption: Workflow for safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.